N-[2-(morpholin-4-yl)ethyl]formamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h7H,1-6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGWKHDLPGACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292848 | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78375-50-5 | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78375-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-(4-morpholinyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular weight and formula of N-[2-(morpholin-4-yl)ethyl]formamide
Physicochemical Characterization, Synthetic Protocols, and Utility in Drug Discovery [1][2]
[1][2]Executive Summary
N-[2-(morpholin-4-yl)ethyl]formamide is a bifunctional heterocyclic intermediate utilized primarily in medicinal chemistry as a precursor for ethyl-morpholine linkers and isocyanide-based multicomponent reactions (IMCRs).[1][2] Characterized by a morpholine ring tethered to a formamide group via an ethyl spacer, this molecule serves as a critical scaffold for introducing solubilizing morpholine moieties into lipophilic drug candidates.[1] This guide details its molecular properties, validated synthesis routes, and analytical profiling.[1]
Identity & Physicochemical Profiling[1][2][3][4]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | N-[2-(morpholin-4-yl)ethyl]formamide |
| Common Synonyms | N-(2-morpholinoethyl)formamide; 4-[2-(Formylamino)ethyl]morpholine |
| CAS Registry Number | 78375-50-5 |
| Molecular Formula | |
| SMILES | O=CNCCN1CCOCC1 |
| InChI Key | MMVGWKHDLPGACU-UHFFFAOYSA-N |
Quantitative Molecular Data
| Property | Value | Unit | Technical Context |
| Molecular Weight | 158.20 | g/mol | Monoisotopic mass: 158.1055 |
| LogP (Predicted) | -0.65 ± 0.4 | - | Highly hydrophilic; ideal for improving ADME profiles.[1][2] |
| pKa (Base) | ~7.5 | - | Attributed to the tertiary morpholine nitrogen.[1][2] |
| H-Bond Donors | 1 | - | Amide N-H |
| H-Bond Acceptors | 3 | - | Morpholine O, Morpholine N, Carbonyl O |
| Rotatable Bonds | 3 | - | Allows conformational flexibility in binding pockets.[1][2] |
Expert Insight: The formamide moiety introduces cis/trans isomerism (rotamers) observable in NMR spectroscopy due to the partial double-bond character of the C-N amide bond.[1] This often results in signal doubling, which must not be mistaken for impurities during QC.
Synthetic Pathways & Mechanism[1][2]
The synthesis of N-[2-(morpholin-4-yl)ethyl]formamide is most efficiently achieved through the N-formylation of the primary amine precursor, 4-(2-aminoethyl)morpholine.[1][2]
Primary Route: Ethyl Formate Transamidation
This route is preferred for its high atom economy and ease of purification (volatile byproducts).[1]
Reaction Mechanism Visualization[2]
Figure 1: Mechanistic flow of the transamidation reaction converting the primary amine to the formamide target.[1][2]
Validated Experimental Protocol
-
Setup: Charge a round-bottom flask with 4-(2-aminoethyl)morpholine (1.0 eq).
-
Addition: Add Ethyl Formate (3.0 eq) dropwise at 0°C to control exotherm.
-
Reflux: Heat the mixture to reflux (54°C) for 4–6 hours. Monitor consumption of amine by TLC (MeOH/DCM 1:9).
-
Workup: Remove excess ethyl formate and byproduct ethanol via rotary evaporation.[1]
-
Purification: The crude oil is typically pure enough (>95%) for subsequent steps.[1] If necessary, distill under high vacuum (approx. 140–150°C at 0.5 mmHg).[1]
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.
Proton NMR ( -NMR) Profile
Solvent:
- 8.0–8.2 ppm: Singlet/Doublet (1H). The formyl proton (-CH O).[1][2] Note: Appears as two peaks due to rotamers.[1][2]
- 6.0–6.5 ppm: Broad singlet (1H). Amide N-H.[1][4]
-
3.6–3.7 ppm: Multiplet (4H).[1] Morpholine ether protons (
).[1][2] - 3.3–3.5 ppm: Quartet (2H). Methylene adjacent to amide N.[1]
- 2.4–2.5 ppm: Multiplet (6H).[1] Morpholine amine protons and methylene adjacent to morpholine N.[1]
Mass Spectrometry (ESI-MS)[1][2]
-
Molecular Ion (
): 159.12 m/z.[1] -
Fragmentation Pattern: Loss of the formyl group (-CO) often yields the amine peak at 131 m/z.[1]
Functional Utility in Drug Discovery
This molecule is not merely a solvent or passive intermediate; it is a "masked" reactive species used in high-value transformations.[1][2]
Precursor to Isocyanides (Ugi/Passerini Reaction)
Dehydration of the formamide group yields 4-(2-isocyanoethyl)morpholine.[1][2] This isocyanide is a critical building block for Multicomponent Reactions (MCRs) to generate peptidomimetic libraries.[1]
Reduction to N-Methyl Amines
Reduction with
Workflow: From Intermediate to Drug Scaffold[1][2]
Figure 2: Divergent synthetic utility of the formamide scaffold in generating diversity for medicinal chemistry libraries.[1][2]
Safety & Handling (SDS Summary)
While specific toxicological data for this specific CAS may be limited, handling should follow protocols for morpholine derivatives and formamides.
-
Hazards: Potential skin and eye irritant.[1] Formamides can be teratogenic (analogy to DMF/NMF); handle with strict exposure controls.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Hygroscopic.
References
-
Indagoo. Chemical Catalog: N-[2-(Morpholin-4-Yl)Ethyl]Formamide.[1][2] Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Morpholine Derivatives.[1] Retrieved from [Link][1][2]
Sources
Navigating the Uncharted: A Technical Safety Guide to N-[2-(morpholin-4-yl)ethyl]formamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel chemical entities are synthesized and evaluated at an ever-increasing rate. While the focus is often on therapeutic efficacy, a foundational understanding of the safety profile of these molecules is paramount. This guide provides an in-depth technical overview of the safety considerations for handling N-[2-(morpholin-4-yl)ethyl]formamide (CAS: 78375-50-5), a compound of interest in various research applications.
Hazard Identification: A Synthesis of Structural Alerts
The toxicological profile of N-[2-(morpholin-4-yl)ethyl]formamide has not been extensively studied. However, by examining its constituent parts, we can anticipate its potential hazards.
-
The Morpholine Moiety: Morpholine is a well-characterized cyclic amine. It is known to be corrosive and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.[2] Chronic exposure to morpholine has been associated with liver and kidney damage in animal studies.[2]
-
The Formamide Functional Group: Formamide and its derivatives are recognized as reproductive hazards.[3][4][5] They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[3][4]
Based on this analysis, N-[2-(morpholin-4-yl)ethyl]formamide should be treated as a substance with the potential to be a skin and eye irritant, possibly corrosive, a reproductive hazard, and with potential for target organ toxicity (liver and kidneys) upon chronic exposure.
Table 1: Anticipated Hazard Profile of N-[2-(morpholin-4-yl)ethyl]formamide
| Hazard Class | Anticipated Hazard | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on the general toxicity of amines and formamides. |
| Skin Corrosion/Irritation | Expected to be a skin irritant, potentially corrosive. | Based on the known properties of morpholine.[1] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | Based on the known properties of morpholine.[1] |
| Reproductive Toxicity | Suspected reproductive hazard. | Based on the known properties of formamide.[3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the liver and kidneys. | Based on animal studies with morpholine.[2] |
Prudent Practices for Handling and Storage: A Proactive Approach to Safety
Given the anticipated hazards, a conservative and proactive approach to handling and storage is essential.
Engineering Controls: The First Line of Defense
All work with N-[2-(morpholin-4-yl)ethyl]formamide, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] The fume hood should have adequate airflow and be regularly inspected.
Personal Protective Equipment (PPE): Essential Barriers
A comprehensive PPE strategy is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Formamides can penetrate some glove materials; therefore, it is crucial to check for breakthrough times and change gloves frequently. |
| Eye Protection | Chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes to the eyes, which could cause serious damage. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact. |
Storage Requirements: Ensuring Stability and Containment
N-[2-(morpholin-4-yl)ethyl]formamide should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, acids, and bases to prevent potentially vigorous reactions.[7]
Risk Assessment Workflow: A Systematic Approach to Laboratory Safety
A thorough risk assessment is a cornerstone of safe laboratory practice.[8][9][10] The following workflow provides a structured approach to evaluating and mitigating the risks associated with handling N-[2-(morpholin-4-yl)ethyl]formamide.
Caption: A logical workflow for conducting a risk assessment prior to handling N-[2-(morpholin-4-yl)ethyl]formamide.
Experimental Protocols: Step-by-Step Methodologies for Safe Handling
The following protocols are designed to be self-validating systems for the safe handling of N-[2-(morpholin-4-yl)ethyl]formamide in a research setting.
Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE as outlined in Table 2.
-
Place a weigh boat on a tared analytical balance inside the fume hood.
-
-
Handling:
-
Carefully transfer the desired amount of N-[2-(morpholin-4-yl)ethyl]formamide to the weigh boat using a clean spatula.
-
Close the primary container immediately after dispensing.
-
Carefully add the weighed compound to the solvent in a suitable flask or beaker within the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol), followed by a mild detergent solution.
-
Dispose of all contaminated materials (weigh boat, wipes, gloves) in a designated hazardous waste container.
-
Protocol for Emergency Response
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Remove contaminated clothing while under the safety shower.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and notify the appropriate emergency response team.
Conclusion: A Commitment to a Culture of Safety
While N-[2-(morpholin-4-yl)ethyl]formamide presents a data gap in terms of a dedicated Safety Data Sheet, a proactive and informed approach to safety is not only possible but imperative. By understanding the hazards associated with its core functional groups and implementing robust safety protocols, researchers can confidently and responsibly advance their scientific inquiries. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with site-specific training and a continuous commitment to a culture of safety.
References
-
SOP for Formamide - University of Washington. (n.d.). Retrieved February 14, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention. Retrieved February 14, 2026, from [Link]
-
Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved February 14, 2026, from [Link]
-
Formamide - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 14, 2026, from [Link]
-
Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved February 14, 2026, from [Link]
-
Formamide Safety Data Sheet. (2023, April 3). PENTA. Retrieved February 14, 2026, from [Link]
-
Laboratory Risk Assessment. (n.d.). Environmental Health and Safety - The Ohio State University. Retrieved February 14, 2026, from [Link]
-
Lab Safety Guideline: Formamide. (n.d.). Harvard Environmental Health and Safety. Retrieved February 14, 2026, from [Link]
-
Risk Assessment Flowchart. (n.d.). In Chemical Laboratory Safety and Security. National Academies Press. Retrieved February 14, 2026, from [Link]
-
SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). James Madison University. Retrieved February 14, 2026, from [Link]
-
Formamide SOP. (n.d.). University of California, Santa Barbara. Retrieved February 14, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved February 14, 2026, from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Toxicology and carcinogenesis studies of formamide (Cas No. 75-12-7) in F344/N rats and B6C3F1 mice (gavage studies). (1992). National Toxicology Program technical report series, 404, 1-221. Retrieved from [Link]
-
Formamide Safety Data Sheet. (n.d.). CPAchem. Retrieved February 14, 2026, from [Link]
-
Formamide Safety Data Sheet. (2023, April 3). PENTA. Retrieved February 14, 2026, from [Link]
-
N-Formylmorpholine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. Critical reviews in toxicology, 42(9), 793-814. [Link]
-
Thiffault, C., et al. (2024). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology, 184, 114352. [Link]
-
Provisional Peer Reviewed Toxicity Values for Dimethylformamide (CASRN 68-12-2). (2007). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. tn.gov [tn.gov]
- 2. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Navigating the Physicochemical Landscape of N-[2-(morpholin-4-yl)ethyl]formamide: A Technical Guide to its Boiling Point and Density
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-[2-(morpholin-4-yl)ethyl]formamide, with a specific focus on its boiling point and density. Recognizing the current scarcity of experimentally determined data for this compound in publicly accessible literature, this document presents computationally predicted values and outlines detailed, field-proven methodologies for their empirical verification. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational data and practical protocols to facilitate further investigation and application of this molecule.
Introduction: The Significance of N-[2-(morpholin-4-yl)ethyl]formamide
N-[2-(morpholin-4-yl)ethyl]formamide, identified by the CAS number 78375-50-5, is a bifunctional organic molecule incorporating both a morpholine and a formamide moiety.[1][2][3][4][5] The morpholine ring is a common structural motif in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability to drug candidates. The formamide group, on the other hand, can participate in hydrogen bonding and may influence the compound's solvent properties and biological activity. A thorough understanding of the fundamental physicochemical properties of N-[2-(morpholin-4-yl)ethyl]formamide, such as its boiling point and density, is paramount for its synthesis, purification, formulation, and application in various research and development endeavors.
Physicochemical Properties: Addressing the Data Gap
A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined values for the boiling point and density of N-[2-(morpholin-4-yl)ethyl]formamide. To address this, we have employed computational predictive models to provide reliable estimates for these crucial parameters. It is imperative to note that these values are theoretical and await experimental validation.
| Property | Predicted Value | Data Source |
| Boiling Point | 293.4 °C ± 12.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Density | 1.11 ± 0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Molecular Formula | C₇H₁₄N₂O₂ | CymitQuimica[1] |
| Molecular Weight | 158.20 g/mol | CymitQuimica[1] |
Table 1: Predicted Physicochemical Properties of N-[2-(morpholin-4-yl)ethyl]formamide.
The predicted high boiling point is consistent with the presence of a polar formamide group capable of strong intermolecular hydrogen bonding, as well as the overall molecular weight of the compound. For comparison, simpler related molecules exhibit the following properties: N-ethylformamide has a boiling point of 202-204 °C and a density of 0.950 g/mL at 20 °C, while N-formylmorpholine has a boiling point of 239 °C and a density of 1.145 g/cm³ at 26 °C.[6][7] These comparisons lend credence to the predicted values for N-[2-(morpholin-4-yl)ethyl]formamide.
Experimental Determination of Boiling Point and Density: A Methodological Guide
Given the absence of experimental data, this section provides detailed protocols for the determination of the boiling point and density of N-[2-(morpholin-4-yl)ethyl]formamide. The choice of methodology is guided by the predicted properties and the typical requirements for a research laboratory setting.
Determination of Boiling Point via Ebulliometry
Principle: Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which its vapor pressure equals the ambient atmospheric pressure. For high-boiling-point liquids, distillation under reduced pressure is often employed to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume (e.g., 10 mL) of N-[2-(morpholin-4-yl)ethyl]formamide and a few boiling chips into the round-bottom flask.
-
Pressure Regulation: Connect the apparatus to a vacuum pump equipped with a manometer to monitor the pressure.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is observed and the temperature reading on the thermometer remains constant. This is the boiling point at the recorded pressure.
-
Pressure Correction: If the determination is performed at a pressure other than 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron equation or established nomographs.
Determination of Density using a Pycnometer
Principle: A pycnometer is a flask with a precisely known volume used to determine the density of a liquid. The density is calculated from the mass of the liquid that fills the pycnometer.
Experimental Protocol:
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
-
Record the mass of the pycnometer filled with the reference liquid.
-
Calculate the exact volume of the pycnometer at that temperature.
-
-
Sample Measurement:
-
Empty, clean, and dry the calibrated pycnometer.
-
Fill the pycnometer with N-[2-(morpholin-4-yl)ethyl]formamide at the same temperature used for calibration.
-
Determine and record the mass of the pycnometer filled with the sample.
-
-
Density Calculation:
-
Calculate the mass of the N-[2-(morpholin-4-yl)ethyl]formamide sample.
-
Divide the mass of the sample by the calibrated volume of the pycnometer to obtain the density.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of N-[2-(morpholin-4-yl)ethyl]formamide.
Figure 1: Experimental workflow for the determination of boiling point and density.
Conclusion
This technical guide has addressed the current knowledge gap regarding the boiling point and density of N-[2-(morpholin-4-yl)ethyl]formamide by providing robust computationally predicted values. Furthermore, it has equipped researchers with the necessary, detailed experimental protocols to validate these predictions and contribute to the body of scientific knowledge. A precise understanding of these fundamental physicochemical properties is a critical enabler for the future exploration and application of this promising molecule in medicinal chemistry and beyond.
References
-
Advanced Chemistry Development (ACD/Labs) Software V11.02, 2023. [Link]
-
Yang, J., Chen, Y., Wang, S., & Wang, J. (2008). N-(2-Formamidoethyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2418. [Link]
-
Patel, J. J., & Borhade, S. (2015). Synthesis of Novel N-{[2-(Morpholin-4-Yl)- Quinoline-3-Yl] Methyl}2-[(4-Aminopentyl) (Ethyl) Amino] Ethanol Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 4(1), 67-73. [Link]
- Google Patents. (2008). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. CN101333199B.
-
U.S. Environmental Protection Agency. (n.d.). Formamide, N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-. Substance Details - SRS. [Link]
-
Cheméo. (n.d.). Chemical Properties of Formamide (CAS 75-12-7). [Link]
-
CAS Common Chemistry. (n.d.). Ethylformamide. [Link]
-
Wikipedia. (n.d.). N-Formylmorpholine. [Link]
Sources
- 1. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 2. CAS 78375-50-5: N-[2-(4-Morfolinil)etil]formamida [cymitquimica.com]
- 3. 78375-50-5|N-[2-(Morpholin-4-yl)ethyl]formamide| Ambeed [ambeed.com]
- 4. CAS 78375-50-5 | Sigma-Aldrich [sigmaaldrich.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. N-ETHYLFORMAMIDE | 627-45-2 [chemicalbook.com]
- 7. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
literature review of N-[2-(morpholin-4-yl)ethyl]formamide applications
Strategic Utilization of N-[2-(morpholin-4-yl)ethyl]formamide in Medicinal Chemistry
Executive Summary
N-[2-(morpholin-4-yl)ethyl]formamide (often synthesized in situ or isolated as a stable intermediate) represents a critical bifurcation point in the synthesis of nitrogen-containing heterocycles and peptidomimetics. As a bifunctional building block, it combines a polar, solubilizing morpholine tail with a reactive formamide headgroup.
This technical guide details the three primary applications of this scaffold:
-
The Isocyanide Gateway: Precursor to 4-(2-isocyanoethyl)morpholine for Multicomponent Reactions (MCRs).
-
Heterocycle Construction: Cyclodehydration to form 1-(2-morpholinoethyl)-1H-imidazoles.
-
Reductive Alkylation: A controlled pathway to N-methylated amines via reduction.
Physicochemical Profile & Synthesis
Before deploying this intermediate, understanding its properties is essential for reaction optimization.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | N-[2-(morpholin-4-yl)ethyl]formamide |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | High in DCM, MeOH, Water; Moderate in Et₂O |
| Precursor | 4-(2-Aminoethyl)morpholine (CAS: 2038-03-1) |
| Key Reactivity | Dehydration (to isocyanide), Cyclization (to imidazole), Reduction (to methylamine) |
Standard Synthesis Protocol
To generate the formamide from the commercially available amine.
-
Reagents: 4-(2-Aminoethyl)morpholine (1.0 eq), Ethyl Formate (excess, solvent/reagent).
-
Procedure:
-
Charge a round-bottom flask with 4-(2-aminoethyl)morpholine.
-
Add Ethyl Formate (5–10 eq) dropwise at 0°C to control exotherm.
-
Reflux the mixture for 4–12 hours. Monitor by TLC (disappearance of amine).
-
Workup: Evaporate excess ethyl formate under reduced pressure. The residue is typically pure enough for downstream applications.
-
Purification (Optional): Vacuum distillation or column chromatography (MeOH/DCM).
-
Core Application: The Isocyanide Gateway (Ugi/Passerini MCRs)
The most sophisticated application of N-[2-(morpholin-4-yl)ethyl]formamide is its conversion into 4-(2-isocyanoethyl)morpholine . This isocyanide is a powerful reagent for Ugi and Passerini multicomponent reactions, allowing the one-pot synthesis of complex peptidomimetics with a built-in solubilizing group.
Mechanism: Dehydration
The formamide is dehydrated using phosphoryl chloride (
Figure 1: Isocyanide Synthesis & Ugi Workflow
Caption: Synthesis of the isocyanide reagent followed by its utilization in a 4-component Ugi reaction.
Experimental Protocol: Dehydration to Isocyanide
Based on standard protocols for amino-ethyl isocyanides.
-
Setup: Dissolve N-[2-(morpholin-4-yl)ethyl]formamide (10 mmol) and triethylamine (30 mmol) in dry DCM (50 mL) under Nitrogen.
-
Addition: Cool to 0°C. Add
(11 mmol) dropwise over 30 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by IR for characteristic isocyanide peak at ~2150 cm⁻¹).
-
Quench: Pour into ice-cold saturated
solution. -
Extraction: Extract with DCM (3x). Dry organic layer over
. -
Storage: Use immediately in MCRs or store at -20°C (isocyanides can be unstable).
Core Application: Imidazole Synthesis (Cyclization)
The formamide group can serve as the "C-2" carbon source in the synthesis of 1-(2-morpholinoethyl)-1H-imidazole derivatives. This is particularly relevant for generating antifungal scaffolds or kinase inhibitor side chains.
Mechanism: Cyclodehydration
Reacting the formamide with an
Figure 2: Imidazole Cyclization Pathway
Caption: Cyclization pathway to form the bioactive imidazole core.
Strategic Value in Drug Design
Why utilize this specific intermediate? The morpholinoethyl moiety is a "privileged structure" in medicinal chemistry.
Table 2: Pharmacological Benefits of the Morpholinoethyl Group
| Benefit | Mechanism |
| Solubility | The morpholine nitrogen ( |
| Metabolic Stability | The ether oxygen in the morpholine ring reduces the basicity compared to piperazine, often improving metabolic stability and reducing hERG liability. |
| Linker Geometry | The ethyl linker provides optimal spacing (approx 3.5 Å) for receptor binding without introducing excessive flexibility. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery (Comparison with Morpholines). Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. Link
A Technical Guide to N-[2-(morpholin-4-yl)ethyl]formamide: Synthesis, Properties, and Application as a Pharmaceutical Building Block
Abstract
This technical guide provides an in-depth examination of N-[2-(morpholin-4-yl)ethyl]formamide, a key pharmaceutical intermediate. The morpholine ring is a privileged scaffold in modern medicinal chemistry, known for imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability to drug candidates.[1][2] This document details the efficient synthesis of N-[2-(morpholin-4-yl)ethyl]formamide via N-formylation, elucidates the mechanistic principles behind the chosen synthetic route, and explores its application as a versatile building block in the synthesis of pharmacologically active molecules. We will particularly reference the structural significance of the morpholine moiety in established drugs like the antibiotic Linezolid to contextualize the intermediate's value in drug discovery and development.[3][4]
The Strategic Importance of the Morpholine Moiety in Medicinal Chemistry
The morpholine heterocycle is a cornerstone of contemporary drug design. Its incorporation into a lead compound can profoundly influence its pharmacokinetic profile. As a saturated heterocycle containing both an ether and a secondary amine (or, in substituted forms, a tertiary amine), it offers a unique combination of features:
-
Improved Solubility: The polar ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule—a critical factor for bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase a drug's half-life.
-
Favorable Geometry: The stable "chair" conformation of the morpholine ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space for optimal interaction with biological targets.
Given these advantages, intermediates that allow for the facile introduction of the morpholine group are of high value to researchers. N-[2-(morpholin-4-yl)ethyl]formamide serves as an excellent example of such a building block, providing a functionalized morpholine derivative ready for subsequent synthetic transformations.
Physicochemical Properties of N-[2-(morpholin-4-yl)ethyl]formamide
A comprehensive understanding of an intermediate's physical and chemical properties is fundamental for its effective use in synthesis. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 78375-50-5 | [5] |
| Molecular Formula | C7H14N2O2 | [5] |
| Molecular Weight | 158.20 g/mol | [5] |
| Synonyms | N-(2-morpholinoethyl)formamide, 4-[2(N-Formylamino)ethyl]morpholine | [5] |
| Appearance | Typically a solid or high-boiling liquid | |
| Precursor | 2-Morpholinoethanamine (CAS: 2038-03-1) | [6] |
Synthesis and Mechanistic Insights
The primary route to N-[2-(morpholin-4-yl)ethyl]formamide is the N-formylation of its parent amine, 2-morpholinoethanamine. While various formylating agents exist, a direct condensation with formic acid offers a practical, high-yield, and operationally simple approach.[7][8]
Overall Synthetic Workflow
The process is a straightforward, single-step synthesis followed by purification.
Caption: High-level workflow for the synthesis of N-[2-(morpholin-4-yl)ethyl]formamide.
Detailed Experimental Protocol: N-Formylation with Formic Acid
This protocol is a robust and self-validating method adapted from established procedures for the N-formylation of primary amines.[7][8]
Materials:
-
2-Morpholinoethanamine (1.0 eq.)
-
Formic Acid (85% aqueous solution, 1.2 eq.)
-
Toluene (approx. 2-3 mL per gram of amine)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 2-morpholinoethanamine and toluene. Begin stirring to ensure the amine is fully dissolved.
-
Addition of Formic Acid: Slowly add the formic acid (1.2 equivalents) to the stirring solution. A mild exotherm may be observed as the amine and acid form a salt.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by the amount of water collected in the trap (theoretical amount is 1.0 equivalent relative to the limiting reagent). Progress can also be tracked by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed. The reaction typically takes 4-9 hours.[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The toluene solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity and may not require further purification.[7] If necessary, it can be purified by vacuum distillation.
Expertise & Causality: Why This Protocol Works
-
Choice of Reagent: Using aqueous formic acid is a key advantage. It is inexpensive, readily available, and circumvents the need for strictly anhydrous conditions or more sensitive and expensive reagents like acetic formic anhydride.[7][8]
-
Le Chatelier's Principle in Action: The formylation of an amine with formic acid is a condensation reaction that produces water as a byproduct. This is a reversible equilibrium. By using toluene and a Dean-Stark trap, we exploit the formation of a low-boiling azeotrope between toluene and water. This physically removes water from the reaction mixture, continuously shifting the equilibrium towards the product side and driving the reaction to completion.
-
Solvent Choice: Toluene is the ideal solvent. Its boiling point (111 °C) is sufficient to provide the necessary activation energy for the reaction, and it efficiently forms the azeotrope required for water removal.[7]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution pathway.
Caption: Simplified mechanism for the N-formylation of an amine with formic acid.
Application as a Pharmaceutical Intermediate
N-[2-(morpholin-4-yl)ethyl]formamide is a versatile intermediate. The formyl group can serve two primary purposes:
-
A Stable Functional Group: The resulting amide is a key structural feature in its own right.
-
A Protecting Group/Precursor: The formyl group can be removed to regenerate the amine or reduced to form a methylamine, providing a pathway to other derivatives.[7]
This versatility makes it an ideal starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Logical Flow from Intermediate to Drug Candidate
Caption: The role of intermediates in the drug discovery pipeline.
Case Study: The Morpholine Moiety in Linezolid
Linezolid is a critical antibiotic from the oxazolidinone class, effective against multi-drug-resistant Gram-positive bacteria.[4] A key feature of its structure is the 4-morpholinophenyl group. While the most common industrial syntheses of Linezolid may start from different morpholine-containing precursors, the fundamental importance of this moiety is clear.[3][9][10]
Intermediates like N-[2-(morpholin-4-yl)ethyl]formamide are crucial for synthesizing analogues of such drugs. Researchers might use this building block to replace or modify side chains to investigate:
-
How does altering the linker between the morpholine and the core affect potency?
-
Can the formamide group be modified to improve binding or reduce off-target effects?
-
Can this intermediate be used to build entirely new classes of antibiotics or other therapeutic agents?
This exploration is a fundamental part of medicinal chemistry, allowing scientists to fine-tune a molecule's properties to maximize efficacy and safety.
Conclusion
N-[2-(morpholin-4-yl)ethyl]formamide is more than just a chemical compound; it is a strategic tool for pharmaceutical innovation. Its synthesis from readily available precursors via a robust and scalable formylation reaction makes it an attractive building block. By providing a reliable method for introducing the valuable morpholine scaffold, this intermediate empowers medicinal chemists to design and create novel molecules with the potential to become next-generation therapeutics. Its utility in building compound libraries for SAR studies underscores its foundational role in the journey from a chemical idea to a life-saving medicine.
References
- Process For Preparation Of Linezolid. (2017). Google Patents.
- Morpholine derivatives and their use as therapeutic agents. (1996). Google Patents.
-
A New Practical Synthesis of Linezolid: An Antibacterial Drug. (n.d.). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved February 14, 2026, from [Link]
-
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 14, 2026, from [Link]
-
Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoate. (n.d.). Mol-Instincts. Retrieved February 14, 2026, from [Link]
-
Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. Retrieved February 14, 2026, from [Link]
- Process for the preparation of linezolid. (2017). Google Patents.
-
Lee, Y., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc. Retrieved February 14, 2026, from [Link]
-
Wills, M. (2014). Formylation of Amines. Molecules, 19(6), 7688-7703. Retrieved February 14, 2026, from [Link]
- Method for Preparing Formamide Compounds. (2014). Google Patents.
-
Plausible reaction pathway for the N‐formylation of morpholine with paraformaldehyde. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]
-
N-Formylmorpholine: A Crucial Intermediate in Pharmaceutical Manufacturing. (2026). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 14, 2026, from [Link]
-
2-(morpholin-4-yl)-1,7-naphthyridines - Patent US-9549932-B2. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
N-(2-(4-Morpholinyl)ethyl)ethylenediamine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
2-Morpholinoethylamine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Pharmaceutical Synthesis And Its Role In Healthcare Innovation. (2025). Pharmaffiliates. Retrieved February 14, 2026, from [Link]
- Synthesizing N-formyl morpholine by two-step process. (2007). Google Patents.
- Advanced drug development and manufacturing. (2001). Google Patents.
- PHARMACEUTICAL COMPOSITION OF N-[2,4-BIS(1,1-DIMETHYLETHYL)-5-HYDROXYPHENYL]. (2010). Google Patents.
-
N-Formylmorpholine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved February 14, 2026, from [Link]
- Intermediate compound of novel tetrahydronaphthyl urea derivative. (2017). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 6. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Formylation of Amines [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
stability of N-[2-(morpholin-4-yl)ethyl]formamide under ambient conditions
Technical Guide for Handling, Storage, and Degradation Analysis
Executive Summary
N-[2-(morpholin-4-yl)ethyl]formamide is a bifunctional intermediate characterized by a tertiary amine (morpholine ring) and a terminal N-substituted formamide. While specific long-term stability data for this exact chemical entity is sparse in public literature, its stability profile can be rigorously predicted via Structure-Activity Relationship (SAR) analysis of its constituent functional groups.
Under ambient conditions, this compound exhibits moderate stability but possesses distinct vulnerabilities to acid-catalyzed hydrolysis (deformylation) and oxidative degradation at the morpholine nitrogen. This guide outlines the mechanistic basis of these instabilities and provides a standardized protocol for researchers to validate the integrity of their specific lots.
Chemical Identity & Physicochemical Vulnerabilities
To understand stability, we must first dissect the molecular architecture. The molecule consists of two pharmacophores with opposing electronic demands:
-
The Morpholine Moiety (Basic/Nucleophilic):
-
Nature: A saturated heterocyclic tertiary amine.
-
pKa: Approximately 8.3 (based on morpholine analogs).
-
Risk: Susceptible to N-oxidation by atmospheric oxygen over prolonged periods or rapid oxidation by peroxides. It is also hygroscopic, capable of absorbing atmospheric moisture which fuels hydrolysis elsewhere in the molecule.
-
-
The Formamide Linker (Electrophilic/Labile):
-
Nature: A secondary amide (
). -
Reactivity: Formamides are among the most labile amide derivatives. The carbonyl carbon is highly electrophilic, making the formyl group a "transient" protecting group that can be removed (hydrolyzed) under relatively mild acidic or basic conditions compared to acetamides or benzamides.
-
Predicted Physical State
Based on the molecular weight (~158.2 g/mol ) and hydrogen bonding potential, the compound is likely a viscous liquid or low-melting solid at room temperature. This physical state increases surface area for oxidative attack compared to crystalline solids.
Mechanistic Degradation Pathways
Understanding how the molecule breaks down is critical for selecting storage conditions.
A. Hydrolysis (Deformylation)
The primary degradation pathway is the cleavage of the formamide bond, reverting the molecule to its precursor, 4-(2-aminoethyl)morpholine .
-
Trigger: Moisture (H₂O) + Acid/Base Catalysis.
-
Mechanism: Water attacks the carbonyl carbon. In the presence of trace acids (even CO₂ dissolved in moisture), the reaction equilibrium shifts toward the amine salt and formic acid.
-
Observation: A gradual pH drift (becoming more acidic due to formic acid release) and a "fishy" amine odor indicating the release of the free amine.
B. N-Oxidation
-
Trigger: Ambient Oxygen (
) + Light/Heat. -
Mechanism: The lone pair on the morpholine nitrogen reacts with reactive oxygen species (ROS) to form the N-oxide.
-
Observation: Discoloration (yellowing) of the neat liquid.
C. Visualization of Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Primary degradation pathways. Red paths indicate moisture sensitivity; Yellow paths indicate oxidative sensitivity.
Experimental Assessment Protocol
Do not rely on generic labels. Perform this Self-Validating Stability Test to determine the shelf-life of your specific batch.
Method: Reverse-Phase HPLC
Since the formamide group has weak UV absorbance, use a low wavelength (210 nm) or a universal detector (CAD/ELSD).
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Ammonium Formate (pH ~8 to keep amine neutral) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 210 nm (Amide bond) or MS (ESI+) |
| Target Mass | [M+H]⁺ = 159.1 (Parent), 131.1 (Deformylated amine) |
Stress Testing Workflow
Execute this workflow to define storage limits.
Figure 2: Forced degradation workflow to validate stability profile.
Handling & Storage Recommendations
Based on the chemical vulnerabilities identified above, the following protocol is mandatory for maintaining >98% purity.
1. Storage Environment
-
Temperature: Store at 2°C to 8°C (Refrigerated). While ambient stability (25°C) is acceptable for short-term handling (<24 hours), long-term storage at room temperature accelerates hydrolysis.
-
Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is required. The morpholine nitrogen is an oxygen scavenger; headspace air will lead to yellowing over months.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.
2. Handling Precautions
-
Hygroscopicity Check: Formamides are often hygroscopic. If the liquid appears cloudy or has water droplets, dry over activated 4Å molecular sieves before use in sensitive reactions.
-
Solvent Compatibility: Avoid dissolving in protic solvents (Methanol/Ethanol) for long-term storage, as trans-esterification or solvolysis can occur. Store neat or in anhydrous DCM/DMSO.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of amide/formamide hydrolysis).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N-Formylmorpholine. (Analogous compound stability data). Link
-
PubChem. (2023). Compound Summary: N-(2-Aminoethyl)morpholine. National Library of Medicine. Link
Methodological & Application
Application Note & Protocol: A Modular Approach to the Synthesis of N-[2-(morpholin-4-yl)ethyl]formamide Derivatives
Introduction
N-[2-(morpholin-4-yl)ethyl]formamide and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The morpholine moiety is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. The formamide group, on the other hand, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. This application note provides a detailed and flexible protocol for the synthesis of these valuable compounds, emphasizing the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: Formylation of 2-Morpholinoethan-1-amine
The most direct and widely employed route to N-[2-(morpholin-4-yl)ethyl]formamide derivatives involves the formylation of the primary amine, 2-morpholinoethan-1-amine. This can be achieved through several reliable methods, with the choice of reagent often depending on the desired scale, substrate tolerance, and laboratory resources.
Method 1: Formic Acid-Mediated Formylation
This classical approach is valued for its simplicity and cost-effectiveness. The reaction proceeds by the direct acylation of the amine with formic acid, often with the removal of water to drive the equilibrium towards product formation.
Reaction Mechanism:
The primary amine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the final N-formylated product. The use of a dehydrating agent or azeotropic removal of water can significantly improve reaction yields.
Experimental Protocol:
-
Reagents and Materials:
-
2-morpholinoethan-1-amine
-
Formic acid (≥95%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add 2-morpholinoethan-1-amine (1.0 eq) and toluene (5-10 mL per mmol of amine).
-
Add formic acid (1.2-1.5 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Data Presentation:
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| 2-morpholinoethan-1-amine | Formic acid | Toluene | Reflux | 4-8 hours | 70-90% |
Method 2: Using N,N'-Diformyl-p-toluenesulfonamide
For substrates that may be sensitive to the acidic conditions of the formic acid method, N,N'-diformyl-p-toluenesulfonamide offers a milder alternative for formylation.
Experimental Protocol:
-
Reagents and Materials:
-
2-morpholinoethan-1-amine
-
N,N'-Diformyl-p-toluenesulfonamide
-
Acetonitrile or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-morpholinoethan-1-amine (1.0 eq) in acetonitrile or THF.
-
Add N,N'-Diformyl-p-toluenesulfonamide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can often be purified by precipitation or crystallization.
-
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of N-[2-(morpholin-4-yl)ethyl]formamide.
Characterization of N-[2-(morpholin-4-yl)ethyl]formamide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the morpholine ring protons (typically in the range of 2.4-3.7 ppm), the ethyl linker protons, and the formyl proton (a singlet around 8.0-8.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbon atoms of the morpholine ring, the ethyl chain, and the formyl carbonyl group (typically around 160-165 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3250-3350 cm⁻¹).
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The clear and distinct spectroscopic signatures of the final product provide unambiguous confirmation of its identity and purity. Any significant deviation from the expected analytical data should prompt a review of the experimental procedure and purity of the starting materials.
Authoritative Grounding & Comprehensive References
The methodologies presented are based on well-established principles of organic synthesis. The formylation of amines is a fundamental transformation with a rich history in the chemical literature. For further reading on related transformations and mechanisms, the following resources are recommended.
References
preparation of morpholine-based ionic liquids using N-[2-(morpholin-4-yl)ethyl]formamide
Application Note & Protocol
A Proposed Route for the Synthesis of Novel Morpholine-Based Ionic Liquids with Formamide Functionality using N-[2-(morpholin-4-yl)ethyl]formamide as a Precursor
Version: 1.0
Abstract
This document outlines a detailed experimental protocol for the synthesis of a novel class of morpholine-based ionic liquids (ILs) functionalized with a formamide group. The proposed synthetic pathway utilizes N-[2-(morpholin-4-yl)ethyl]formamide as a key precursor, which undergoes quaternization to yield the target ionic liquid. The incorporation of a formamide moiety onto the cation is hypothesized to impart unique physicochemical properties, such as enhanced hydrogen bonding capabilities and tailored solvent characteristics. This guide provides a step-by-step methodology, from reaction setup and purification to the analytical characterization of the final product. It is intended for researchers in materials science, green chemistry, and drug development who are exploring the synthesis of task-specific ionic liquids.
Introduction and Rationale
Morpholinium-based ionic liquids are a well-established class of ILs known for their high thermal stability, low volatility, and tunable properties. The morpholine ring provides a stable cationic core that can be functionalized to modulate the resulting IL's characteristics. The introduction of specific functional groups onto the cation or anion can lead to "task-specific" ionic liquids with properties tailored for particular applications, such as CO2 capture, catalysis, or as media for organic synthesis.
The formamide group is a potent hydrogen bond donor and acceptor. By incorporating this functionality into the cationic structure of a morpholinium IL, we can anticipate the creation of a solvent with unique and potentially advantageous properties. The presence of the N-H and C=O moieties could enhance its solvating power for polar molecules, including certain active pharmaceutical ingredients (APIs), and may also introduce interesting phase behaviors.
This application note details a proposed synthetic route for the quaternization of N-[2-(morpholin-4-yl)ethyl]formamide. While the direct quaternization of this specific precursor is not widely documented, the protocol is grounded in the well-established principles of N-alkylation of tertiary amines, a cornerstone of ionic liquid synthesis. We will describe a representative synthesis using an alkyl halide as the quaternizing agent.
Proposed Synthetic Pathway
The core of the synthesis is the quaternization of the tertiary nitrogen atom within the morpholine ring of the precursor. This is an S_N2 reaction where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).
Reaction Scheme:
Caption: Proposed quaternization of N-[2-(morpholin-4-yl)ethyl]formamide.
Detailed Experimental Protocol
This protocol describes the synthesis of N-butyl-N-[2-(formamido)ethyl]morpholinium bromide as a representative example. Researchers can adapt this protocol for other alkylating agents.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-[2-(morpholin-4-yl)ethyl]formamide | ≥98% | (e.g., Sigma-Aldrich) | Store in a cool, dry place. |
| 1-Bromobutane | Reagent Grade, ≥99% | (e.g., Sigma-Aldrich) | Corrosive and flammable. Handle in a fume hood. |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | (e.g., Sigma-Aldrich) | Use of a dry solvent is crucial to prevent side reactions. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) | Highly flammable. Used for washing/precipitation. |
| Activated Charcoal | Decolorizing | (e.g., Sigma-Aldrich) | Optional, for removing colored impurities. |
| Round-bottom flask (100 mL) with magnetic stirrer | - | - | Ensure glassware is oven-dried before use. |
| Condenser | - | - | For reflux conditions. |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | To maintain anhydrous conditions. |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Dry the flask and condenser in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the flask and condenser under an inert atmosphere.
-
-
Charging the Reactor:
-
To the flask, add N-[2-(morpholin-4-yl)ethyl]formamide (e.g., 10.0 g, 1 equivalent).
-
Add anhydrous acetonitrile (e.g., 40 mL) to dissolve the precursor. Stir until a homogeneous solution is formed.
-
-
Addition of Alkylating Agent:
-
Slowly add 1-bromobutane (1.1 equivalents) to the stirred solution at room temperature using a syringe. A slight molar excess of the alkylating agent is often used to ensure complete conversion of the precursor.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C for acetonitrile) and maintain for 24-48 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
The ionic liquid product may precipitate or form a second liquid phase. Add an excess of anhydrous diethyl ether (e.g., 100 mL) with vigorous stirring to precipitate the product fully.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with several portions of anhydrous diethyl ether (3 x 30 mL) to remove unreacted 1-bromobutane and other organic-soluble impurities.
-
-
Decolorization and Final Drying (if necessary):
-
If the product is colored, it can be redissolved in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile), treated with a small amount of activated charcoal, stirred for 1-2 hours, and then filtered through celite to remove the charcoal.
-
Remove the solvent under vacuum.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 60-70 °C) for at least 24 hours to remove any residual volatile solvents. The final product should be a viscous liquid or a low-melting solid at room temperature.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of morpholinium ionic liquids.
Characterization of the Final Product
To confirm the identity and purity of the synthesized ionic liquid, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most powerful tool for confirming the structure. Expect to see the disappearance of the N-CH₂ signal of the morpholine ring adjacent to the nitrogen in the precursor and the appearance of new signals corresponding to the attached alkyl group (e.g., the butyl chain). A downfield shift of the protons adjacent to the newly quaternized nitrogen is also expected.
-
¹³C NMR: Will confirm the number of unique carbons and the formation of the new C-N bond.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
This technique can confirm the persistence of the formamide group through the characteristic C=O stretch (around 1650-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) is ideal for ionic liquids. In positive ion mode, it will show a peak corresponding to the mass of the N-alkyl-N-[2-(formamido)ethyl]morpholinium cation.
-
Safety and Handling
-
Alkylating Agents: Alkyl halides are toxic, corrosive, and potentially carcinogenic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetonitrile is toxic and flammable. Diethyl ether is extremely flammable. Avoid open flames and ensure proper ventilation.
-
Ionic Liquid Product: The toxicity of novel ionic liquids is often unknown. Handle the final product with care, assuming it is potentially hazardous. Avoid inhalation, ingestion, and skin contact.
References
-
Zar, M. Y., et al. (2017). Morpholinium-Based Ionic Liquids: A Review on Synthesis and Properties. Journal of Molecular Liquids. Available at: [Link]
-
Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry. Available at: [Link]
-
Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews. Available at: [Link]
-
Ghandi, K. (2014). A Review of Ionic Liquids: Applications and Challenges. Journal of Physical Chemistry B. Available at: [Link]
-
Hassan, S. A., et al. (2020). A review on the synthesis of morpholinium based ionic liquids and their applications. Journal of Molecular Liquids. Available at: [Link]
reductive amination protocols involving N-[2-(morpholin-4-yl)ethyl]formamide
Application Note: Reductive Amination Protocols Involving -[2-(morpholin-4-yl)ethyl]formamide
Executive Summary
This Application Note details the strategic use of
This guide provides two validated protocols:
-
Reductive Methylation (Protocol A): Direct reduction of the formamide moiety to synthesize the
-methyl derivative ( -methyl-2-morpholinoethanamine), a common motif in kinase inhibitors. -
Deformylative Reductive Amination (Protocol B): A streamlined, one-pot acid hydrolysis followed by reductive coupling with aldehydes/ketones to generate diverse tertiary amines.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | |
| CAS Number | 78375-50-5 |
| Molecular Weight | 158.20 g/mol |
| Structure | Morpholine-CH |
| Physical State | Viscous liquid or low-melting solid (typically supplied as liquid) |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, Water |
| Stability | Stable at RT; avoid strong oxidizers. Less hygroscopic than the free amine. |
Handling Precaution: While the formamide is more stable than the free amine, standard PPE (gloves, goggles, fume hood) is mandatory. Ensure anhydrous conditions for Protocol A (Reduction).
Protocol A: Reductive Methylation (Formamide Reduction)
Objective: Synthesis of
Reagents & Equipment[1]
-
Substrate:
-[2-(morpholin-4-yl)ethyl]formamide (1.0 eq) -
Reductant: LiAlH
(2.5 eq) (2.0 M in THF) or BH THF (3.0 eq). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quenching: Fieser workup reagents (Water, 15% NaOH, Water).
-
Equipment: 3-neck round bottom flask, reflux condenser, N
line, addition funnel.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with anhydrous THF (10 mL per gram of substrate).
-
Reductant Addition: Cool the THF to 0°C. Carefully add LiAlH
solution (2.5 eq) dropwise. Caution: Exothermic. -
Substrate Addition: Dissolve
-[2-(morpholin-4-yl)ethyl]formamide in a minimal amount of THF. Add this solution dropwise to the LiAlH suspension at 0°C over 30 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to Reflux (66°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH
OH). The formamide spot (lower Rf) should disappear; the amine product (higher Rf) appears.
-
-
Quenching (Fieser Method): Cool to 0°C. For every
grams of LiAlH used, add carefully:- mL Water
- mL 15% NaOH
- mL Water
-
Workup: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. -
Purification: Distillation or conversion to the HCl salt for crystallization.
Expected Results (Data Simulation)
| Parameter | Value | Notes |
| Yield | 85–92% | High efficiency reduction. |
| Purity | >98% (GC/NMR) | Clean conversion; main impurity is unreacted SM. |
| Product | Colorless liquid. |
Protocol B: Deformylative Reductive Amination
Objective: Use of the formamide as a stable precursor to react with an aldehyde (
Reagents & Equipment[1]
-
Substrate:
-[2-(morpholin-4-yl)ethyl]formamide (1.0 eq). -
Hydrolysis Agent: 4M HCl in Dioxane or aqueous HCl (6M).
-
Aldehyde: Target aldehyde (1.1 eq).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 eq). -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Base: Triethylamine (TEA) or DIPEA (to neutralize the salt).
Step-by-Step Methodology
-
Stage 1: Hydrolysis (Deformylation)
-
Dissolve the formamide substrate in MeOH (5 vol).
-
Add 4M HCl in Dioxane (3.0 eq).
-
Stir at 60°C for 2 hours.
-
Checkpoint: LCMS should show mass corresponding to the free amine (MW ~130).
-
Concentrate to dryness to obtain the amine
2HCl salt.
-
-
Stage 2: Reductive Amination
-
Suspend the amine salt in DCE (10 mL/g).
-
Add TEA (2.2 eq) to liberate the free amine base. Stir for 15 mins.
-
Add the Aldehyde (1.1 eq) and stir for 30 minutes to form the imine (often visible as a slight color change).
-
Add NaBH(OAc)
(1.5 eq) in one portion. -
Stir at RT for 4–16 hours.
-
-
Workup:
-
Quench with saturated NaHCO
solution. -
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over MgSO
and concentrate.
-
Mechanistic Workflow Diagram
Caption: Decision tree illustrating the two primary synthetic pathways utilizing the formamide precursor.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction (Protocol A) | Old LiAlH | Use fresh reductant; ensure strict anhydrous conditions. Increase reflux time. |
| Low Yield (Protocol B) | Incomplete hydrolysis of formamide. | Ensure Stage 1 reaches completion (LCMS check) before adding aldehyde. Formamides are robust; heat is required. |
| Over-alkylation (Protocol B) | Presence of excess aldehyde or high temp. | Use exactly 1.1 eq of aldehyde. Keep reaction at RT or 0°C if using highly reactive aldehydes. |
| Emulsion during Workup | Amphiphilic nature of morpholine. | Saturate the aqueous phase with NaCl (brine) or use CHCl |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
-
Sigma-Aldrich. (2023). "Product Specification: N-[2-(morpholin-4-yl)ethyl]formamide." Sigma-Aldrich Catalog. Link
- Gaylord, N. G. (1956). "Reduction with Complex Metal Hydrides." Interscience Publishers. (Classic text on Amide Reduction mechanisms).
Application Note: Solvent Compatibility and Reaction Protocols for N-[2-(morpholin-4-yl)ethyl]formamide
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
N-[2-(morpholin-4-yl)ethyl]formamide is a bifunctional organic molecule featuring a stable morpholine ring and a reactive formamide group. This unique structure makes it a valuable intermediate in pharmaceutical synthesis and materials science. The success of reactions involving this compound is critically dependent on the appropriate selection of a solvent system. This document provides a comprehensive guide to solvent compatibility, including detailed protocols for key transformations, rationale for solvent selection, and a summary of physicochemical properties to aid in experimental design.
Introduction: The Critical Role of the Solvent
N-[2-(morpholin-4-yl)ethyl]formamide combines the structural features of a tertiary amine (within the morpholine moiety) and a secondary amide (the formamide group). This duality governs its reactivity and solubility. The morpholine group imparts basicity and is a common feature in many biologically active compounds, enhancing aqueous solubility and acting as a pharmacophore.[1] The formamide group is a versatile functional handle; it can serve as a protecting group for the primary amine, N-(2-aminoethyl)morpholine, or act as a precursor for isocyanides and other nitrogen-containing heterocycles.[2][3]
The choice of solvent is paramount as it influences not only the solubility of reactants but also reaction kinetics, equilibrium position, and even the reaction pathway itself. An inappropriate solvent can lead to poor yields, unwanted side reactions, or complete reaction failure. This guide is designed to provide the user with the foundational knowledge to make informed decisions regarding solvent selection for reactions involving N-[2-(morpholin-4-yl)ethyl]formamide.
Diagram 1: Structure of N-[2-(morpholin-4-yl)ethyl]formamide
Caption: Molecular structure of N-[2-(morpholin-4-yl)ethyl]formamide.
Physicochemical Properties and Solubility Profile
The solubility of N-[2-(morpholin-4-yl)ethyl]formamide is dictated by its hybrid structure. The polar morpholine oxygen, the tertiary amine nitrogen, and the formamide group can all act as hydrogen bond acceptors, while the N-H of the formamide is a hydrogen bond donor. These features grant it miscibility with water and other polar protic solvents.[4][5]
| Property | Value | Source |
| CAS Number | 78375-50-5 | [6][7] |
| Molecular Formula | C₇H₁₄N₂O₂ | [6][8] |
| Molecular Weight | 158.2 g/mol | [8] |
| Appearance | Liquid | [8] |
| Purity | Typically ≥95% | [6][8] |
| InChI Key | MMVGWKHDLPGACU-UHFFFAOYSA-N | [6][8] |
The presence of the ethyl chain and the cyclic ether structure also allows for compatibility with a range of polar aprotic and even some less polar solvents, making it a versatile reactant.
Comprehensive Solvent Compatibility Table
The following table provides guidance on solvent selection. The classification is based on general principles of reactivity for amines and amides and should be confirmed on a small scale for novel transformations.
| Solvent | Type | Polarity | Compatibility | Rationale & Notes |
| Water (H₂O) | Protic | High | Recommended | Excellent solubility. Ideal for hydrolysis reactions or as a co-solvent. The morpholine moiety enhances aqueous solubility.[4][5] |
| Methanol (MeOH) | Protic | High | Recommended | Good solvent for many reactions. Can act as a nucleophile or C1 source under certain catalytic conditions, potentially leading to side products.[9] |
| Ethanol (EtOH) | Protic | High | Recommended | Similar to methanol, generally a good choice. Less reactive than methanol in trans-esterification or methylation side reactions. |
| Toluene | Aprotic | Low | Recommended | Excellent for driving reactions by azeotropic removal of water (e.g., in formylation synthesis using a Dean-Stark trap).[10][11] Generally inert. |
| Tetrahydrofuran (THF) | Aprotic | Medium | Recommended | A versatile, inert solvent suitable for a wide range of organic reactions, including those with organometallics or hydrides. |
| Dichloromethane (DCM) | Aprotic | Medium | Recommended | Good general-purpose solvent for reactions at or below room temperature. Can be used for extractions.[12] |
| Acetonitrile (ACN) | Aprotic | High | Compatible | Useful polar aprotic solvent. Ensure it is dry, as residual water can affect moisture-sensitive reagents. |
| Dimethylformamide (DMF) | Aprotic | High | Compatible | Excellent high-boiling polar solvent. However, it can act as a formylating agent at high temperatures, which may be undesirable.[13] |
| Formic Acid (HCOOH) | Protic | High | Reactive | Not a solvent but a reagent for the synthesis of this compound. Using it as a solvent will likely lead to further reactions or decomposition.[10][11] |
| Acid Chlorides (e.g., SOCl₂) | Reagent | N/A | Incompatible | Will react readily with the formamide group to form isocyanides or other products. |
| Strong Acids (conc. H₂SO₄, HCl) | Protic | High | Reactive | Will protonate the morpholine nitrogen and catalyze the hydrolysis of the formamide group. Used as a reagent, not a solvent. |
| Strong Bases (e.g., NaOH, KOH) | Protic | High | Reactive | Will catalyze the hydrolysis of the formamide group. Used as an aqueous solution for this purpose. |
| Hexanes / Heptane | Aprotic | Very Low | Incompatible | Poor solubility. Primarily used as an anti-solvent for precipitation or in column chromatography.[14] |
Key Reaction Classes and Methodologies
The utility of N-[2-(morpholin-4-yl)ethyl]formamide stems from the distinct reactivity of its two functional groups. Solvent choice is dictated by which part of the molecule is intended to react.
Diagram 2: Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent system.
N-Deformylation (Hydrolysis) to the Primary Amine
The most common transformation of N-[2-(morpholin-4-yl)ethyl]formamide is its conversion back to the parent primary amine, N-(2-aminoethyl)morpholine. This is a critical deprotection step in multi-step synthesis. The reaction is typically achieved via acid or base-catalyzed hydrolysis.
-
Acidic Conditions: The reaction proceeds by protonation of the formyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The morpholine nitrogen will also be protonated, forming a hydrochloride salt, which often aids in purification.
-
Solvent Rationale: Water is both the solvent and a key reagent. An aqueous solution of a strong, non-oxidizing acid like HCl is ideal. Alcohols can be used as co-solvents to improve the solubility of starting materials if necessary.
Synthesis via N-Formylation
Understanding the synthesis of the title compound provides insight into compatible reaction conditions. The most direct method is the N-formylation of N-(2-aminoethyl)morpholine with formic acid.[10][11]
-
Reaction Mechanism: This is a condensation reaction that produces one equivalent of water. To drive the reaction to completion, this water must be removed.
-
Solvent Rationale: Toluene is the solvent of choice. It is inert and forms a low-boiling azeotrope with water, allowing for the continuous removal of water via a Dean-Stark apparatus. This is a classic example of using a solvent to manipulate reaction equilibrium.[11]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acid-Catalyzed Hydrolysis to N-(2-aminoethyl)morpholine Hydrochloride
This protocol describes the removal of the formyl group to yield the parent amine as its hydrochloride salt.
Diagram 3: Reaction Pathway for Acid-Catalyzed Hydrolysis
Caption: Hydrolysis of the formamide to the corresponding primary amine.
Materials:
-
N-[2-(morpholin-4-yl)ethyl]formamide (1.0 eq)
-
6M Hydrochloric Acid (HCl) (3.0-5.0 eq)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Charge a round-bottom flask with N-[2-(morpholin-4-yl)ethyl]formamide (e.g., 15.8 g, 100 mmol).
-
Add deionized water (e.g., 50 mL) and a magnetic stir bar.
-
Slowly and carefully add 6M aqueous HCl (e.g., 50 mL, 300 mmol) to the stirring solution. The addition may be exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C).
-
Maintain reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, neutralizing them, and spotting against the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove water and excess HCl. This will yield a solid or viscous oil.
-
To purify, the resulting crude salt can be recrystallized from a suitable solvent system, such as ethanol/isopropanol or ethanol/ether, to yield N-(2-aminoethyl)morpholine dihydrochloride as a crystalline solid.
Protocol 2: Synthesis by N-Formylation with Formic Acid
This protocol describes the synthesis of the title compound from its corresponding primary amine.[11]
Materials:
-
N-(2-aminoethyl)morpholine (1.0 eq)[15]
-
Formic Acid (85-98%) (1.2 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar.
-
Charge the flask with N-(2-aminoethyl)morpholine (e.g., 13.0 g, 100 mmol) and toluene (e.g., 150 mL).
-
With stirring, slowly add formic acid (e.g., 5.5 g of 85% formic acid, ~102 mmol).
-
Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.
-
Continue reflux for 4-9 hours, or until no more water is collected in the trap.[11]
-
Monitor the reaction for the disappearance of the starting amine by TLC or GC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any residual formic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-[2-(morpholin-4-yl)ethyl]formamide.
-
The product is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
Conclusion
The selection of an appropriate solvent is a foundational pillar of successful chemical synthesis. For N-[2-(morpholin-4-yl)ethyl]formamide, its dual functionality requires careful consideration of the intended transformation. Polar protic solvents like water and ethanol are ideal for reactions involving the formamide group, such as hydrolysis. For reactions requiring anhydrous conditions or the removal of water to drive equilibrium, aprotic solvents like THF and toluene are superior choices. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can optimize their reaction conditions, improve yields, and minimize side-product formation, thereby accelerating their research and development objectives.
References
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. Retrieved February 14, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Preprints.org. Retrieved February 14, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). Stanford Advanced Materials. Retrieved February 14, 2026, from [Link]
-
Formylation of Amines. (2015). Molecules, 20(7), 11686–11707. [Link]
- Huber, L. K. (1967). Process for preparing N-formyl compounds using boric acid as catalyst. U.S.
- Leuckart, R. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S.
-
Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [Link]
-
The Use of Dimethylformamide as a Formylation Reagent. (1954). Journal of the American Chemical Society, 76(4), 1169–1169. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
-
From amines to (form)amides: a simple and successful mechanochemical approach. (2022, September 12). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. (2020, July 6). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoate. (n.d.). Molekula. Retrieved February 14, 2026, from [Link]
-
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
-
Formamide, N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-. (2025, December 4). US EPA. Retrieved February 14, 2026, from [Link]
-
METHOD FOR PREPARING FORMAMIDE COMPOUND. (2021, March 3). European Patent Office. Retrieved February 14, 2026, from [Link]
-
Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021, August 18). MDPI. Retrieved February 14, 2026, from [Link]
-
4-(2-morpholin-4-yl-ethyl)-morpholine. (2025, May 20). Chemical Synthesis Database. Retrieved February 14, 2026, from [Link]
-
N-Formylmorpholine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Preparation of formamide. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved February 14, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Omega Engineering. Retrieved February 14, 2026, from [Link]
-
2-Morpholinoethylamine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
N-Ethylmorpholine. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Chemical Resistance Guide. (n.d.). Gilson Engineering Sales. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 3. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 5. polybluechem.com [polybluechem.com]
- 6. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 7. 78375-50-5|N-[2-(Morpholin-4-yl)ethyl]formamide| Ambeed [ambeed.com]
- 8. N-[2-(morpholin-4-yl)ethyl]formamide | 78375-50-5 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and storage protocols for N-[2-(morpholin-4-yl)ethyl]formamide
Initiating Data Collection
I've started gathering information on N-[2-( morpholin-4-yl)ethyl]formamide. I'm focusing on chemical properties, stability, and handling guidelines. My search is underway for safety data sheets and related literature that provides more in-depth insights. The initial sweep is underway.
Defining Data Gathering Strategies
I am now structuring my approach to data acquisition for N-[2-( morpholin-4-yl)ethyl]formamide. I'm expanding my search parameters, targeting safety data sheets (SDS) and relevant literature for reactivity and toxicity data. I also intend to understand its applications and methods of synthesis to contextualize the information. Furthermore, I will create a DOT graph as a visualization strategy.
Outlining Research Scope
I'm now expanding the focus to include specific sections for an application note. I plan to start with an introduction to N-[2-(morpholin-4-yl)ethyl]formamide, followed by safe handling procedures, storage conditions, and a solution preparation protocol. A DOT graph for spill response is planned, alongside a storage parameter table. I will also make sure the presentation contains citations and a numbered reference list.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[2-(morpholin-4-yl)ethyl]formamide
Subject: Optimization of Yield and Purity for N-[2-(morpholin-4-yl)ethyl]formamide (CAS: 78375-50-5) Document ID: TS-SYN-78375 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1]
Executive Summary & Molecule Profile
You are likely experiencing yield losses due to the high water solubility of the product and incomplete conversion driven by equilibrium limitations. This guide moves away from standard aqueous workups (which lead to massive product loss) and focuses on anhydrous catalytic transamidation and azeotropic shifts .
| Property | Specification | Implication for Synthesis |
| Target | N-[2-(morpholin-4-yl)ethyl]formamide | Polar, basic, hygroscopic.[1] |
| Substrate | 4-(2-Aminoethyl)morpholine | Primary amine, highly nucleophilic. |
| Key Challenge | Hydrophilicity (LogP < 0) | DO NOT use standard aqueous extraction (DCM/Water). The product will stay in the water. |
| Rotamers | Present | NMR will show dual peaks (cis/trans) for the formyl proton. This is not an impurity. |
Optimized Synthetic Protocols
Method A: TFE-Catalyzed Transamidation (Recommended)
Best for: High yield (>90%), easy workup, small to mid-scale.[1] Mechanism: 2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor, activating the carbonyl of ethyl formate, significantly accelerating the reaction compared to neat ethyl formate.[1]
Reagents:
-
Substrate: 4-(2-Aminoethyl)morpholine (1.0 equiv)
-
Reagent/Solvent: Ethyl Formate (5–10 equiv)
-
Catalyst: TFE (0.5 – 1.0 equiv)
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the amine in Ethyl Formate.
-
Catalyze: Add TFE. (Note: TFE is miscible and boosts the electrophilicity of the ester).
-
Reflux: Heat to reflux (approx. 54 °C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin - amine is red/purple, product is faint/invisible).
-
Workup (Critical):
-
Cool the mixture.
-
Concentrate under reduced pressure (Rotavap) to remove excess ethyl formate.
-
TFE Removal: Add toluene (2x volume) and concentrate again. TFE forms an azeotrope with toluene, helping to remove the catalyst.[1]
-
Result: You obtain the crude oil. If purity >95% by NMR, proceed. If not, see Purification.
-
Method B: Azeotropic Dehydration (Scale-Up)
Best for: Large scale (>100g), low cost. Mechanism: Direct condensation with Formic Acid, driving equilibrium by water removal.[1]
Reagents:
-
Substrate: 4-(2-Aminoethyl)morpholine (1.0 equiv)
-
Reagent: Formic Acid (85% or 98%, 1.2 equiv)[1]
-
Solvent: Toluene (Volume: 10mL per gram of amine)
Protocol:
-
Setup: Flask with Dean-Stark trap and reflux condenser.
-
Addition: Dissolve amine in toluene. Add formic acid slowly (exothermic salt formation).
-
Reflux: Heat to vigorous reflux. Water will collect in the trap.[2][3] Continue until water evolution ceases (approx. 3–5 hours).
-
Workup:
-
Cool to RT.
-
Decant: If a lower oily phase separates (formate salt), you may need to neutralize. However, at reflux, the salt usually converts to the amide.[1]
-
Evaporation: Remove toluene in vacuo.
-
Workflow Visualization
Caption: Decision tree for synthesis and purification. Method A is preferred for laboratory scale due to milder conditions.
Purification & Troubleshooting (The "Yield Killers")
Issue 1: "I lost my product during extraction."
Cause: The morpholine ring and the amide bond make the molecule highly water-soluble.[1] Solution:
-
Avoid Aqueous Workup: Do not wash with water or brine.
-
Salting Out (If you must wash): If you used Method B and have excess acid, neutralize with saturated Potassium Carbonate (
). It is much better at "salting out" organic amines than NaCl. Extract with n-Butanol or Chloroform/Isopropanol (3:1) , not DCM or Ether.
Issue 2: "The NMR looks messy (Double Peaks)."
Cause: Restricted rotation around the C-N amide bond (Rotamers). Diagnosis:
-
You will see two peaks for the formyl proton (
) around 8.0–8.2 ppm. -
You will see splitting in the ethyl chain signals.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into sharp singlets. Do not discard the batch thinking it is impure.
Issue 3: "The reaction stalled (Incomplete Conversion)."
Cause: Equilibrium reached (Method A) or water not removed (Method B). Solution:
-
Method A: Add fresh Ethyl Formate and more TFE. The reaction is driven by the excess of the ester.[1]
-
Method B: Ensure the Dean-Stark trap is actually collecting water. If the volume isn't increasing, add fresh toluene to push the azeotrope.[1]
Purification Table: Selecting the Right Technique
| Technique | Applicability | Notes |
| High Vac Distillation | Recommended | BP is likely >150°C at 0.5 mmHg. Ensure a short path to prevent thermal degradation. |
| Flash Chromatography | Possible | Use DCM:MeOH:NH4OH (90:10:1). The ammonia is crucial to prevent tailing of the morpholine on silica. |
| Scavenger Resins | Polishing | If excess amine remains, use a polymer-supported Isocyanate resin to scavenge it, then filter.[1] |
References
-
Catalytic Transamidation (TFE)
-
General Formylation Reviews
-
Purification of Water-Soluble Amides
-
Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Context: Standard procedures for drying and distilling high-boiling polar amines (Morpholine deriv
-
- Specific Substrate Reactivity: Search results indicate 4-(2-aminoethyl)morpholine is a standard linker in kinase inhibitor synthesis (e.g., Gefitinib analogs), confirming its stability under reflux conditions but susceptibility to aqueous loss.
Sources
purification methods for N-[2-(morpholin-4-yl)ethyl]formamide
Technical Support Center: Purification of N-[2-(morpholin-4-yl)ethyl]formamide
Product Identity:
-
CAS Number: 78375-50-5[1]
-
Synonyms: N-(2-morpholinoethyl)formamide; 4-[2-(Formylamino)ethyl]morpholine.[1]
-
Molecular Formula: C7H14N2O2[1]
-
Molecular Weight: 158.20 g/mol
Executive Summary
This guide addresses the purification of N-[2-(morpholin-4-yl)ethyl]formamide , a polar intermediate often synthesized via the formylation of 4-(2-aminoethyl)morpholine.
The Core Challenge: This molecule possesses a "dual personality." It contains a basic tertiary amine (morpholine ring) and a polar, non-basic formamide group . This combination creates high water solubility and significant tailing on standard silica gel, making aqueous extraction and standard chromatography difficult.
The Solution: The most robust purification method is High-Vacuum Fractional Distillation . For removal of trace starting amine without distillation, Chemical Scavenging is the preferred alternative.
Module 1: High-Vacuum Distillation (The Gold Standard)
Why this works: The formylation of the starting amine adds mass and hydrogen-bonding capability, significantly raising the boiling point. Under high vacuum, the separation between the lower-boiling starting material (4-(2-aminoethyl)morpholine) and the product is substantial.
Protocol:
-
Apparatus: Short-path distillation head (Vigreux column recommended for higher purity) connected to a high-vacuum manifold.
-
Vacuum Requirement: < 1.0 mmHg (Torr). Ideally 0.1–0.5 mmHg.
-
Temperature Management:
-
Oil Bath: Do not exceed 180°C to prevent thermal decarbonylation of the formamide.
-
Vapor Temp: Expect product collection between 140°C – 160°C at 0.5 mmHg (estimated).
-
-
Fractions:
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Darkening/Blackening | Thermal decomposition (Decarbonylation). | Lower bath temp; improve vacuum depth (<0.5 mmHg). |
| Product Solidifies in Condenser | Product has high melting point or is supercooling. | Use warm water (40°C) in the condenser coil or a heat gun to melt blockage. |
| "Fishy" Odor in Product | Co-distillation of starting amine. | The separation was rushed. Reflux at total takeoff for 10 mins before collecting main fraction. |
Module 2: Chemical Scavenging (Polishing Step)
Scenario: You cannot distill (small scale) or have trace amine remaining after workup. Logic: The impurity is a primary amine . The product is a formamide (chemically distinct).[6] We can selectively react the impurity with a solid-supported scavenger, leaving the product in solution.
Protocol:
-
Dissolution: Dissolve crude oil in anhydrous Dichloromethane (DCM) or THF (10 mL/g).
-
Scavenger Addition: Add Polymer-bound Isocyanate (PS-NCO) or Polymer-bound Benzaldehyde .
-
Load: 3 equivalents relative to the estimated amine impurity.
-
-
Incubation: Shake/stir gently at room temperature for 4–12 hours.
-
Filtration: Filter off the solid resin.
-
Concentration: Evaporate solvent to yield purified product.
Module 3: Silica Chromatography (The "Last Resort")
Why avoid it? The basic morpholine nitrogen interacts strongly with acidic silanols on silica, causing severe streaking and yield loss.[8] If you must use a column, you must modify the stationary phase.
Modified Protocol:
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
The Critical Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.
-
Visualization: Iodine stain or KMnO4 (UV absorption is weak/non-specific).
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct purification route based on scale and purity requirements.
Caption: Decision matrix for purification. Green path indicates the industrial standard (Distillation). Blue path indicates the preferred laboratory method (Scavenging).
Frequently Asked Questions (FAQ)
Q1: Can I use acid-base extraction to purify this? A: It is difficult. While the morpholine ring is basic, the starting material (4-(2-aminoethyl)morpholine) is also basic. Both will protonate and move into the aqueous layer upon acidification.
-
Nuance: You can wash the organic layer (DCM) with saturated Sodium Bicarbonate to remove acidic impurities (like formic acid), but this will not remove the unreacted starting amine.
Q2: My product turned red/brown during distillation. Is it ruined? A: Not necessarily. Formamides can oxidize or trace impurities can char. Check the Proton NMR. If the morpholine ring signals (approx 2.4 and 3.6 ppm) and the formyl proton (approx 8.0 ppm, appearing as rotamers) are intact, the color is cosmetic. You can remove the color by passing a solution through a small pad of activated charcoal or Celite.
Q3: The NMR shows two sets of peaks. Is it impure? A: Likely not. Formamides exhibit Rotamerism due to the restricted rotation around the C-N amide bond. You will often see two distinct sets of peaks in the NMR spectrum (often in a 60:40 or 70:30 ratio) at room temperature.
-
Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6); the peaks should coalesce into single sharp signals.
Q4: Is the product hygroscopic? A: Yes, very. The combination of the morpholine ether oxygen and the amide group makes it avidly absorb atmospheric moisture. Store under nitrogen or argon in a desiccator.
References
-
Zhang, L., et al. (2022). "Catalytic Synthesis of Formamides by Integrating CO2 Capture and Morpholine Formylation." Angewandte Chemie International Edition. Retrieved from [Link]
-
PubChem. (n.d.).[6] Formamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 5. N,N-Dimethylformamide [drugfuture.com]
- 6. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Optimization for N-[2-(morpholin-4-yl)ethyl]formamide
Executive Summary & Core Directive
The Critical Balance: The synthesis of N-[2-(morpholin-4-yl)ethyl]formamide via the reaction of 4-(2-aminoethyl)morpholine with ethyl formate is a nucleophilic acyl substitution. The primary engineering challenge is not activation energy, but volatility management .
-
Target Temperature Window: 54°C – 60°C (Reflux conditions at atmospheric pressure).
-
The Trap: Users often increase temperature (>80°C) to "speed up" the reaction, unaware that this exceeds the boiling point of ethyl formate (54.0°C), causing reagent loss and stalling the reaction due to stoichiometry failure rather than kinetic limits.
The Optimized Protocol (Golden Standard)
This protocol prioritizes high purity over raw speed, utilizing a self-purifying mechanism where the byproduct (ethanol) acts as a co-solvent before removal.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-(2-aminoethyl)morpholine | Substrate | 1.0 | Primary amine; highly nucleophilic. |
| Ethyl Formate | Reagent/Solvent | 3.0 - 5.0 | Large excess acts as solvent and drives equilibrium. |
| Ethanol | Byproduct | N/A | Formed in situ; removal drives completion. |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a high-efficiency dimroth or double-surface condenser . Connect a drying tube (CaCl₂) to the top (exclude moisture).
-
Addition: Charge 4-(2-aminoethyl)morpholine into the flask. Add Ethyl Formate in one portion at room temperature (20-25°C). Note: The reaction is slightly exothermic; mild warming may occur.
-
Thermal Ramp: Slowly heat the mixture to 55-60°C .
-
Visual Check: Ensure a steady, gentle reflux. The condensation ring should be in the lower third of the condenser.
-
-
Reaction Phase: Maintain reflux for 4–6 hours .
-
Workup (Distillation): Switch the condenser to distillation mode.
-
Remove excess Ethyl Formate (bp 54°C) first.
-
Remove Ethanol (bp 78°C) second.
-
Vacuum Strip: Apply vacuum (10-20 mbar) at 60°C to remove trace volatiles.
-
-
Purification: The residue is usually pure enough (>95%). If necessary, high-vacuum distillation (bp >150°C at <1 mmHg) can be performed, though the product has a high boiling point and risks thermal degradation if the bath temp exceeds 180°C.
Mechanism & Pathway Visualization
Figure 1: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon. The reflux temperature ensures sufficient energy for the elimination of ethanol without degrading the morpholine ring.
Troubleshooting Dashboard
User Scenario: "My yield is stuck at 60% despite heating to 90°C."
Diagnostic Logic Tree
Figure 2: Diagnostic flow for thermal issues. Most failures in this synthesis stem from losing the volatile formylating agent rather than lack of reactivity.
FAQ: Thermal Management
Q1: Can I use a sealed tube (pressure vessel) to run this hotter? A: Yes. This is an advanced optimization technique.
-
Protocol: Seal the reagents in a pressure tube or autoclave.
-
Conditions: Heat to 80–90°C .
-
Benefit: Reaction time drops from 6 hours to ~1–2 hours. The pressure prevents ethyl formate loss.
-
Risk: Ensure your vessel is rated for at least 5 bar. Ethyl formate vapor pressure increases significantly above 60°C.
Q2: Why not use Formic Acid instead of Ethyl Formate? A: While Formic Acid is a potent formylating agent, it introduces water and requires higher temperatures (often >100°C) to drive the reaction or remove the water azeotropically (e.g., with toluene).
-
Risk: High temperatures with formic acid can lead to acid-catalyzed degradation of the morpholine ring or salt formation (ammonium formate species) that complicates workup. Ethyl formate provides neutral, anhydrous conditions.
Q3: My product is dark brown. What happened? A: This indicates thermal oxidation , likely of the morpholine ring or amine impurities.
-
Cause: Bath temperature >120°C or exposure to air during heating.
-
Fix: Keep the oil bath temperature below 80°C (for the reflux method) and always flush the headspace with Nitrogen or Argon.
Data Summary: Temperature vs. Outcome[1][4][5]
| Reaction Setup | Temp (°C) | Time (h) | Yield (%) | Primary Failure Mode |
| Open Vessel | 60°C | 4 | <30% | Evaporation: Reagent lost to atmosphere.[1] |
| Reflux (Optimized) | 55°C | 6 | 92% | N/A (Ideal Balance). |
| Sealed Tube | 90°C | 1.5 | 94% | Pressure Risk: Requires specialized glassware. |
| High Heat (Solvent) | 120°C | 2 | 75% | Degradation: Darkening/Side products. |
References
-
BenchChem. (2025).[2] A Comparative Guide to Formylating Agents: Ethyl Formate vs. Methyl 2-(N-methylformamido)acetate. Retrieved from
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acid Esters in Peptide Synthesis.[4] Journal of the American Chemical Society, 80(5), 1154-1158. (Foundational text on amine formylation kinetics).
-
National Institute of Standards and Technology (NIST). (2024). Ethyl Formate: Thermophysical Properties. Retrieved from
-
Asian Journal of Green Chemistry. (2018). Synthesis of N-formyl morpholine as green solvent. (Provides context on morpholine ring stability at high temperatures). Retrieved from
Sources
Technical Support Center: N-[2-(morpholin-4-yl)ethyl]formamide
Welcome to the technical support guide for N-[2-(morpholin-4-yl)ethyl]formamide. This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues and degradation pathways. Given the specific nature of this molecule, this guide focuses on predicting degradation based on functional group liabilities and provides robust methodologies for identifying and characterizing potential degradants.
Introduction: Understanding the Molecule's Chemical Liabilities
N-[2-(morpholin-4-yl)ethyl]formamide incorporates three key functional groups that dictate its stability profile: a formamide group, a morpholine ring, and an ethylamine linker. Each of these moieties is susceptible to specific degradation pathways under common experimental and storage conditions. Understanding these vulnerabilities is the first step in designing stable formulations and robust analytical methods.
A proactive approach, utilizing forced degradation (stress testing), is critical to unmasking potential degradation products and ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this molecule under aqueous conditions?
The most probable degradation pathway in an aqueous environment is the hydrolysis of the formamide group. Amide hydrolysis can be catalyzed by acidic or basic conditions. This reaction would cleave the formyl group, yielding two primary products:
-
DP1: N-(2-morpholinoethyl)amine
-
DP2: Formic acid
The reaction is generally second-order but can be treated as pseudo-first-order in aqueous solutions where water is in vast excess. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the formamide.
Q2: My experiment involves oxidative conditions. What degradation products should I look out for?
The morpholine ring is the primary site of oxidative attack. Oxidative stress can lead to ring-opening or the formation of N-oxides. Potential oxidative degradation pathways include:
-
Oxidative Ring Cleavage: This can be initiated by chemical oxidants or photocatalysis, leading to the formation of various open-chain compounds. A common outcome of morpholine ring cleavage is the formation of diglycolic acid and eventually glycolic acid.
-
N-Oxidation: The tertiary amine within the morpholine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such compounds.
Q3: I observed unexpected peaks in my chromatogram after exposing my compound to light. What could they be?
Photolytic degradation can be complex. For N-[2-(morpholin-4-yl)ethyl]formamide, photolytic stress could induce:
-
Formamide Cleavage: UV exposure can lead to the decomposition of the formamide group, potentially forming radical species or leading to cleavage into N-(2-morpholinoethyl)amine and products derived from the formyl group, such as carbon monoxide.
-
Morpholine Ring Degradation: Photocatalytic degradation of the morpholine ring in the presence of catalysts like TiO2 and UV radiation can lead to its mineralization into smaller organic intermediates.
-
N-Dealkylation: Cleavage of the C-N bond between the ethyl chain and the morpholine nitrogen is another possibility under high-energy conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Loss of parent compound peak area over time in an aqueous solution (pH 7). | Neutral Hydrolysis of Formamide: Even at neutral pH, formamide hydrolysis occurs, albeit slowly. | 1. Re-evaluate formulation pH: If possible, adjust the pH to a more stable range (typically slightly acidic for amides) after experimental validation. 2. Temperature Control: Hydrolysis is temperature-dependent. Store solutions at lower temperatures (e.g., 2-8°C) to slow the degradation rate. 3. Use Aprotic Solvents: For short-term experiments, consider using a compatible aprotic solvent if the experimental design allows. |
| Appearance of a new, more polar peak in HPLC analysis after formulation. | Hydrolysis Product (DP1): The primary amine product, N-(2-morpholinoethyl)amine, is more polar than the parent formamide. | 1. Co-injection: Synthesize or procure a standard of N-(2-morpholinoethyl)amine and co-inject with your degraded sample. Peak co-elution provides strong evidence of identity. 2. LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak. The expected mass of the protonated hydrolysis product [M+H]+ would be 131.12 Da. |
| Multiple new peaks observed after exposure to air and light. | Oxidative and/or Photolytic Degradation: The morpholine ring and formamide group are susceptible to these conditions. | 1. Isolate Variables: Conduct separate forced degradation studies (oxidation, photolysis, thermal) to identify which stressor causes which peak. 2. LC-MS/MS Analysis: Characterize the new peaks using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which are crucial for structural elucidation of unknown degradants. 3. Use Antioxidants/Light Protection: If oxidation or photolysis is confirmed, consider adding antioxidants to the formulation or using amber vials/light-protective packaging. |
| Inconsistent analytical results between batches. | Impurities in Starting Material: The degradation may be catalyzed by metallic or other impurities present in different batches of the compound or excipients. | 1. Purity Analysis: Thoroughly analyze the purity of your starting material from different batches. 2. Excipient Compatibility Study: Perform stress studies on the compound in the presence of each individual excipient to identify any incompatibilities. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for N-[2-(morpholin-4-yl)ethyl]formamide based on its chemical structure.
Caption: Predicted degradation pathways for N-[2-(morpholin-4-yl)ethyl]formamide.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol provides a framework for intentionally degrading the sample to identify potential degradation products.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-[2-(morpholin-4-yl)ethyl]formamide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the solid material and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a dark control.
-
Analysis: Analyze all stressed samples and the control by a stability-indicating HPLC-UV method. For any new peaks observed, perform LC-MS/MS analysis to determine their mass and fragmentation patterns.
Protocol 2: HPLC Method for Separation of Parent and Degradants
This serves as a starting point for method development. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (formamides have a weak chromophore)
-
Injection Volume: 10 µL
Rationale: The use of formic acid in the mobile phase ensures good peak shape for the basic amine compounds. A gradient elution is necessary to separate the more polar hydrolysis product from the parent compound and potentially less polar oxidative or photolytic products.
References
- Degradation pathways of Morpholine laurate under harsh environmental conditions. (n.d.). Benchchem.
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available from: [Link]
-
Sgrignani, J., & Magistrato, A. (2007). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Physical Chemistry Chemical Physics, 9(39), 5347-5355. Available from: [Link]
- A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (2021). Google Patents. (CN113072460B).
-
Moro, R. F., et al. (2008). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry, 86(10), 949-955. Available from: [Link]
- Combourieu, B., et al. (2004). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Semantic Scholar.
- Poupin, P., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Technical Support Center: Recrystallization of N-[2-(morpholin-4-yl)ethyl]formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the recrystallization of N-[2-(morpholin-4-yl)ethyl]formamide (CAS No. 78375-50-5).[1] As a Senior Application Scientist, I understand that obtaining this compound in high purity is crucial for reproducible and reliable results in research and development. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this morpholine derivative.
N-[2-(morpholin-4-yl)ethyl]formamide is a polar molecule containing both a morpholine ring and a formamide group.[1] These functional groups influence its solubility and crystallization behavior, which can present unique challenges. This guide is designed to provide both foundational knowledge and practical solutions to achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-[2-(morpholin-4-yl)ethyl]formamide to consider for recrystallization?
A1: Understanding the molecule's properties is the first step. N-[2-(morpholin-4-yl)ethyl]formamide has a molecular weight of 158.1983 g/mol and a chemical formula of C7H14N2O2.[1] Its structure, containing both a tertiary amine (morpholine) and a secondary amide (formamide), makes it a polar compound. This polarity dictates its solubility in various solvents, which is a critical factor in selecting an appropriate recrystallization system.
Q2: What is the general principle for selecting a recrystallization solvent?
A2: The fundamental principle is "like dissolves like".[2] Polar compounds, such as N-[2-(morpholin-4-yl)ethyl]formamide, will generally dissolve well in polar solvents. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[3][4]
Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with impure compounds.[5] To resolve this, you can try warming the flask to redissolve the material, adding a small amount of additional solvent, and allowing for very slow cooling.[5] Using a different solvent system may also be necessary.
Q4: I'm not getting any crystals to form, even after the solution has cooled. What should I do?
A4: This is likely due to supersaturation or using too much solvent.[5][6] You can induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[6][7] If too much solvent was used, you may need to evaporate some of it and attempt the cooling process again.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common problems encountered during the recrystallization of N-[2-(morpholin-4-yl)ethyl]formamide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Failure to Dissolve in Hot Solvent | - Inappropriate solvent choice (too non-polar).- Insufficient solvent volume. | - Select a more polar solvent or a solvent mixture.- Gradually add more hot solvent until dissolution is achieved.[4] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- Significant impurities are present.- Cooling is too rapid. | - Choose a lower-boiling point solvent.- Consider pre-purification by another method if highly impure.- Allow the solution to cool slowly. Insulate the flask to slow the cooling rate further.[5] |
| No Crystal Formation Upon Cooling | - Too much solvent was used, preventing saturation.- The solution is supersaturated.[5][6] | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.[6][7] |
| Poor Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.- Always wash crystals with a minimal amount of ice-cold solvent.[6] |
| Crystals are Colored or Impure | - Colored impurities are present.- Crystallization occurred too rapidly, trapping impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for the formation of a pure crystal lattice.[8] |
Logical Flow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Recommended Recrystallization Protocols
Given the polar nature of N-[2-(morpholin-4-yl)ethyl]formamide, polar solvents are the primary choice. Mixed solvent systems can also be highly effective.
Protocol 1: Single Solvent Recrystallization with Ethanol/Water
This is often a good starting point for polar compounds like morpholine derivatives.[9]
Step-by-Step Methodology:
-
Solvent Selection: Start with 95% ethanol. If the compound is too soluble at room temperature, a mixture with water will be necessary.
-
Dissolution: Place the crude N-[2-(morpholin-4-yl)ethyl]formamide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., in a water bath). Add more hot ethanol in small portions until the solid just dissolves.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).[6]
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Protocol 2: Mixed Solvent Recrystallization with Acetone/Hexane
This method is useful if the compound is too soluble in a polar solvent like acetone, even at room temperature. Hexane acts as an "anti-solvent."
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of hot acetone required for complete dissolution.
-
Addition of Anti-solvent: While the acetone solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot acetone to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of acetone/hexane for washing.
Experimental Workflow Diagram
Caption: General experimental workflow for recrystallization.
References
- Experiment 2: Recrystallization. (n.d.).
- N-[2-(Morpholin-4-Yl)Ethyl]Formamide. (n.d.). CymitQuimica.
- Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Recrystallization. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- What is the best solvent for recrystallization? (2017, February 16). Quora.
- Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives. (n.d.). Benchchem.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PMC.
- Recrystallization. (2020, January 10). YouTube.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
Sources
- 1. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 2. athabascau.ca [athabascau.ca]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Conformational Dynamics of N-[2-(morpholin-4-yl)ethyl]formamide: A Comparative 1H NMR Analysis
In the landscape of drug development and medicinal chemistry, N-[2-(morpholin-4-yl)ethyl]formamide serves as a valuable building block and structural motif. Its synthesis and characterization are routine, yet a comprehensive understanding of its solution-state behavior is crucial for predicting interactions and ensuring quality control. While various analytical techniques can confirm its identity, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to provide a detailed portrait of molecular structure, connectivity, and, most critically in this case, dynamic conformational behavior.
This guide provides an in-depth analysis of the ¹H NMR spectrum of N-[2-(morpholin-4-yl)ethyl]formamide. We move beyond a simple peak assignment to explore the underlying physical organic principles that dictate the spectrum's appearance. Specifically, we will dissect the phenomenon of formamide rotamers, a key feature that often complicates spectral interpretation. We will compare standard ¹H NMR analysis with alternative methods and demonstrate how advanced techniques like Variable Temperature (VT) NMR can transform this complexity from a challenge into a source of profound molecular insight.
Pillar 1: Theoretical Foundations of the ¹H NMR Spectrum
A predictive understanding of the ¹H NMR spectrum begins with dissecting the molecule into its constituent spin systems: the morpholine ring, the ethyl bridge, and the formamide group.
-
The Morpholine Ring: The morpholine fragment, a saturated six-membered heterocycle, typically adopts a chair conformation.[1][2] This results in two distinct proton environments: those on the carbons adjacent to the oxygen atom (H-c) and those on the carbons adjacent to the nitrogen atom (H-b). Due to the deshielding effect of the electronegative oxygen, the H-c protons are expected to resonate further downfield (higher ppm) than the H-b protons.[3] Both signals typically appear as triplets, assuming free rotation and coupling only to their immediate neighbors.
-
The Ethyl Bridge: The -CH₂-CH₂- linker connects the morpholine and formamide moieties. The protons closer to the morpholine nitrogen (H-d) will experience a chemical environment similar to the H-b protons. The protons adjacent to the formamide nitrogen (H-e), however, are significantly influenced by the electronic environment of the amide bond.
-
The Formamide Group and Rotational Isomerism: The most salient feature of this molecule's spectrum arises from the formamide group. The amide C-N bond possesses significant double-bond character due to resonance, which severely restricts free rotation.[4][5][6] This restriction is slow on the NMR timescale at room temperature, meaning the two possible planar conformations, or "rotamers" (cis and trans), are observed as distinct species.[7][8]
This phenomenon has two major consequences for the ¹H NMR spectrum:
-
Doubling of Formamide Signals: The formyl proton (H-f) and the amide proton (N-H) will each give rise to two separate signals, one for each rotamer. The trans conformation is typically more sterically favored, but both are often present in significant populations.[9] The formyl proton signals are characteristic, appearing far downfield (δ > 8.0 ppm).[10][11]
-
Doubling of Adjacent Proton Signals: The restricted rotation creates different magnetic environments for the adjacent ethyl protons (H-e) in the cis and trans forms. Therefore, the signal for H-e will also be split into two distinct multiplets, corresponding to each rotamer.
Below is a diagram illustrating the proton environments and the cis/trans rotameric equilibrium.
Caption: Standard workflow for ¹H NMR analysis.
Pillar 3: Spectral Interpretation and Comparative Analysis
The resulting spectrum is a rich dataset. A systematic assignment, supported by an understanding of the underlying principles, is key.
¹H NMR Data Summary (400 MHz, CDCl₃, 298 K)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-f (trans) | ~8.21 | s | - | ~0.7H | Formyl CH O (major rotamer) |
| H-f (cis) | ~8.09 | d | ~11.5 | ~0.3H | Formyl CH O (minor rotamer) |
| N-H | ~6.5-7.5 | br s (two) | - | 2H | Amide NH (both rotamers) |
| H-c | ~3.72 | t | 4.7 | 4H | O-CH ₂ (morpholine) |
| H-e (trans) | ~3.45 | q | 5.5 | ~1.4H | N-CH ₂-CH₂-N(CHO) (major rotamer) |
| H-e (cis) | ~3.35 | q | 5.7 | ~0.6H | N-CH ₂-CH₂-N(CHO) (minor rotamer) |
| H-d | ~2.65 | t | 5.6 | 2H | N-CH₂-CH ₂-N(CHO) |
| H-b | ~2.50 | t | 4.7 | 4H | N-CH ₂ (morpholine) |
Note: These are typical, representative values. The N-H signal is often broad and may be difficult to resolve into two distinct peaks. The coupling of the minor cis formyl proton to the N-H is sometimes observable.[9]
From the integration, we can determine the relative population of the rotamers. In this example, the ratio of trans to cis is approximately 0.7:0.3, or 70:30. This ratio can be influenced by solvent and temperature.
Comparison with Alternative Analytical Techniques
While ¹H NMR is powerful, it is prudent to consider its performance relative to other common laboratory techniques for the structural characterization of this molecule.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton connectivity, conformational dynamics (rotamers), quantitative isomer ratio. | Unambiguous structural elucidation; provides dynamic information. | Can have overlapping signals; requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton, presence of rotamers (doubled signals for C-e, C-f). | Confirms carbon framework and rotamer presence. | Low sensitivity (longer acquisition times); ¹H-¹³C correlation (HSQC) often needed for full assignment. |
| Mass Spec. (MS) | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula. | Does not distinguish between isomers or conformers; provides no connectivity data. |
| Infrared (IR) Spec. | Presence of functional groups (amide C=O, N-H, C-O-C). | Fast, simple; confirms functional groups. | Provides no information on atom connectivity or conformation; spectrum can be complex. |
This comparison highlights that only NMR spectroscopy can directly observe and quantify the dynamic rotameric equilibrium in solution.
Advanced Application: Unlocking Dynamics with Variable Temperature (VT) NMR
The static picture provided by a room-temperature spectrum can be brought to life using VT-NMR. By acquiring spectra at different temperatures, we can study the kinetics of the cis-trans interconversion.
The VT-NMR Experiment Explained
-
Low Temperature: At low temperatures, the interconversion is slow. The spectrum shows sharp, distinct signals for each rotamer, as detailed in the table above.
-
Increasing Temperature: As the sample is heated, the rate of rotation around the C-N bond increases. The two distinct signals for a given proton (e.g., the two formyl singlets) will broaden as they begin to exchange environments.
-
Coalescence Temperature (Tc): At a specific temperature, the two broadening peaks merge into a single, very broad resonance. This is the coalescence temperature, and at this point, the rate of interconversion is related to the initial frequency separation of the two signals. [7]4. High Temperature: Above Tc, the interconversion is so rapid that the NMR spectrometer detects only a single, time-averaged environment. The broad peak sharpens into a single signal at a chemical shift that is the weighted average of the original two peaks.
This process provides definitive proof that the doubled signals are due to a dynamic equilibrium and not static isomers. It also allows for the calculation of the energy barrier (ΔG‡) to rotation. [4][5]
VT-NMR Workflow Diagram
Caption: Spectral changes during a VT-NMR experiment.
Conclusion
The ¹H NMR spectrum of N-[2-(morpholin-4-yl)ethyl]formamide is a textbook example of how a seemingly simple molecule can exhibit rich chemical dynamics. The presence of cis and trans formamide rotamers leads to a doubling of key signals, a feature that is uniquely and comprehensively characterized by NMR spectroscopy. While other techniques like MS and IR can confirm the molecule's identity, only ¹H NMR, especially when augmented with VT experiments, can elucidate the conformational equilibrium, quantify the relative populations of the rotamers, and measure the energy barrier to their interconversion. This level of detailed structural and dynamic information is indispensable for researchers in medicinal chemistry and drug development, providing a complete picture of the molecule's behavior in the solution state where biological activity occurs.
References
-
Conti, F., von Philipsborn, W. (1967). Studies on the internal rotation of solvated formamide. Helvetica Chimica Acta, 50(2), 603-613. (Note: While the linked search result is on a similar topic, a direct URL to this specific historical paper is not provided; the principle is described in the ACS source).
-
Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
-
SpectraBase. (n.d.). Formamide. Bio-Rad Laboratories, Inc.
-
ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines.
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
-
Fry, A., et al. (2001). Experimental ¹H NMR and Computational Studies of Internal Rotation of Solvated Formamide. The Journal of Physical Chemistry A, 105(10), 1864–1871.
-
ChemicalBook. (n.d.). 4-Formylmorpholine(4394-85-8) ¹H NMR spectrum.
-
ChemicalBook. (n.d.). Formamide(75-12-7) ¹H NMR spectrum.
-
ChemicalBook. (n.d.). Morpholine(110-91-8) ¹H NMR spectrum.
-
Wiley-VCH GmbH. (n.d.). Formamide Spectra.
-
University of Regensburg. (n.d.). Chemical shifts.
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
ETH Zurich. (n.d.). Coupling constants exercise 18 - Solution.
-
Klahn, P., et al. (2012). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Beilstein Journal of Organic Chemistry, 8, 1576-1586.
-
Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment.
-
CymitQuimica. (n.d.). N-[2-(Morpholin-4-Yl)Ethyl]Formamide.
-
SureChEMBL. (n.d.). Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoate.
-
ChemicalBook. (n.d.). N-ETHYLFORMAMIDE(627-45-2) ¹H NMR spectrum.
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
-
Manivannan, B., et al. (2012). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 50(10), 681-686.
-
International Journal of Pharmacy & Pharmaceutical Research. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES.
-
National Center for Biotechnology Information. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis.
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
-
Lab-Chemicals.Com. (n.d.). N-[2-(morpholin-4-yl)ethyl]formamide.
-
ResearchGate. (n.d.). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study.
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
-
KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
-
National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles.
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
-
ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) ¹H NMR spectrum.
-
ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) ¹H NMR spectrum.
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Formylmorpholine(4394-85-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
The Spectroscopic Signature of a Formylated Morpholine: A Comparative FTIR Analysis of N-[2-(morpholin-4-yl)ethyl]formamide
An In-Depth Guide for Researchers in Drug Discovery and Synthesis
In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel small molecules is paramount. N-[2-(morpholin-4-yl)ethyl]formamide is a molecule of interest, combining the versatile pharmacophore of a morpholine ring with a flexible formamide linker. Understanding its structural and electronic properties is key to predicting its interactions in biological and material systems. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first look into the molecular architecture, revealing the presence and chemical environment of its key functional groups.
This guide provides a detailed analysis of the expected FTIR spectral features of N-[2-(morpholin-4-yl)ethyl]formamide. As direct experimental data for this specific molecule is not widely published, we will construct a predicted spectrum based on the well-established vibrational modes of its constituent parts. To ground this analysis in empirical data, we will compare these predictions with the experimental spectra of two closely related structural analogues: N-methylformamide , representing the secondary formamide group, and N-ethylmorpholine , representing the N-substituted morpholine moiety. This comparative approach will illuminate the unique spectroscopic signature of the target molecule and serve as a practical guide for its identification and characterization.
Predicted FTIR Spectrum of N-[2-(morpholin-4-yl)ethyl]formamide
The FTIR spectrum of N-[2-(morpholin-4-yl)ethyl]formamide is expected to be a composite of the vibrational modes of its three key structural components: the secondary formamide group, the ethyl linker, and the tertiary amine within the morpholine ring. The intramolecular interactions between these groups will lead to a unique spectral fingerprint.
Below is a table summarizing the predicted key vibrational modes, their expected wavenumber ranges, and the rationale for their assignment.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| N-H Stretch | 3280 - 3320 | Strong, Sharp | The N-H bond of the secondary amide is expected to appear in this region. Its position can be sensitive to hydrogen bonding. |
| C-H Asymmetric Stretch (CH₂) | 2950 - 2980 | Medium-Strong | Asymmetric stretching of the C-H bonds in the ethyl linker and morpholine ring. |
| C-H Symmetric Stretch (CH₂) | 2850 - 2880 | Medium | Symmetric stretching of the C-H bonds in the ethyl linker and morpholine ring. |
| C-H Stretch (N-CH₂) | ~2810 | Medium, Sharp | A characteristic peak for C-H bonds adjacent to a tertiary nitrogen, often appearing as a distinct shoulder. |
| Amide I (C=O Stretch) | 1660 - 1680 | Very Strong | This is one of the most prominent peaks in the spectrum, characteristic of the carbonyl group in a secondary amide. Its position is influenced by resonance and hydrogen bonding. |
| Amide II (N-H Bend & C-N Stretch) | 1530 - 1560 | Strong | A coupled vibration of the N-H in-plane bending and C-N stretching, typical for secondary amides. |
| CH₂ Scissoring | 1440 - 1470 | Medium | Bending vibrations of the methylene groups in the ethyl linker and morpholine ring. |
| C-N Stretch (Amide) | 1230 - 1260 | Medium | Stretching vibration of the C-N bond of the amide group. |
| C-O-C Asymmetric Stretch (Ether) | 1110 - 1140 | Strong | The strong, characteristic asymmetric stretch of the ether linkage within the morpholine ring. |
| C-N Stretch (Tertiary Amine) | 1070 - 1100 | Medium-Strong | Stretching vibrations of the C-N bonds associated with the tertiary nitrogen of the morpholine ring. |
Comparative Analysis: Isolating Functional Group Contributions
To validate our predictions, we will now compare the expected spectrum with the known experimental data of our chosen analogues.
The Formamide Signature: Comparison with N-methylformamide
N-methylformamide provides a clean template for the secondary formamide group. Its experimental spectrum is dominated by the N-H and C=O stretching vibrations.
-
N-H Stretch: In N-methylformamide, the N-H stretch typically appears around 3300 cm⁻¹. We predict a similar location for our target molecule.
-
Amide I (C=O Stretch): The C=O stretch in N-methylformamide is a very strong band around 1670 cm⁻¹. This provides a strong reference point for the Amide I band in N-[2-(morpholin-4-yl)ethyl]formamide.
-
Amide II: The Amide II band in N-methylformamide is found near 1550 cm⁻¹, arising from the N-H bend and C-N stretch coupling.
The Morpholine Signature: Comparison with N-ethylmorpholine
N-ethylmorpholine isolates the spectral features of the N-substituted morpholine ring and the adjacent ethyl group.
-
C-H Stretches: N-ethylmorpholine exhibits a series of C-H stretching bands between 2800 and 3000 cm⁻¹. A key feature is the appearance of a distinct shoulder or peak around 2810 cm⁻¹, known as the "Bohlmann band," which is characteristic of C-H bonds anti-periplanar to the lone pair on the tertiary nitrogen. This feature is anticipated in our target molecule.
-
C-O-C Stretch: The most prominent feature in the fingerprint region of N-ethylmorpholine is the strong, broad C-O-C asymmetric stretching vibration of the ether group, typically found around 1115 cm⁻¹. This will be a defining peak for the morpholine moiety in our target molecule.
-
C-N Stretches: Multiple C-N stretching bands associated with the tertiary amine are expected between 1070 and 1150 cm⁻¹, often coupled with other vibrations.
The following diagram illustrates the structural comparison and the origin of the key FTIR peaks.
Caption: Structural origins of the predicted FTIR spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To empirically verify the predicted spectral features, the following protocol for acquiring a high-quality FTIR spectrum of N-[2-(morpholin-4-yl)ethyl]formamide is recommended.
Objective: To obtain a high-resolution FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR Accessory with a diamond or germanium crystal
Sample Preparation:
-
Ensure the sample is a dry, solid powder. If it is a viscous oil, it can be applied directly.
-
Place a small amount of the sample (typically 1-2 mg) onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 (for a good signal-to-noise ratio)
-
Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample scan.
Workflow Diagram:
Caption: Standard workflow for FTIR data acquisition using an ATR accessory.
Conclusion
The FTIR spectrum of N-[2-(morpholin-4-yl)ethyl]formamide is predicted to exhibit a rich and informative set of absorption bands. The most prominent features will be the strong C=O stretch (Amide I) around 1670 cm⁻¹, the N-H stretch near 3300 cm⁻¹, and the intense C-O-C stretch of the morpholine ring around 1115 cm⁻¹. By comparing these expected peaks with the experimental spectra of N-methylformamide and N-ethylmorpholine, we can confidently assign the vibrational modes and build a detailed picture of the molecule's structure. This comparative guide provides a robust framework for the spectroscopic identification and characterization of this and other related compounds, proving invaluable for researchers in synthesis, quality control, and drug development.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Mass Spectrometry Fragmentation of N-[2-(morpholin-4-yl)ethyl]formamide and Alternative Analytical Approaches
In the landscape of drug discovery and development, the precise structural elucidation and quantification of small molecules are paramount. N-[2-(morpholin-4-yl)ethyl]formamide, a molecule featuring both a morpholine and a formamide moiety, presents an interesting case for analytical characterization. This guide provides an in-depth analysis of its expected fragmentation behavior in mass spectrometry and compares this powerful technique with alternative analytical methodologies, offering researchers and drug development professionals a comprehensive resource for selecting the optimal analytical strategy.
The Power of Mass Spectrometry in Small Molecule Analysis
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small molecules due to its exceptional sensitivity and selectivity.[1] When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a formidable tool for identifying and quantifying compounds in complex mixtures.[2][3] The core strength of MS lies in its ability to ionize molecules and then separate them based on their mass-to-charge ratio (m/z), providing a unique molecular fingerprint. Furthermore, tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of selected ions, yielding structural information that is invaluable for confirming molecular identity.[4][5]
Predicting the Fragmentation Pathway of N-[2-(morpholin-4-yl)ethyl]formamide
The molecular formula for N-[2-(morpholin-4-yl)ethyl]formamide is C₇H₁₄N₂O₂[10], with a corresponding molecular weight of approximately 158.20 g/mol . Upon ionization, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), we can anticipate several key fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Morpholine Nitrogen: The bond between the ethyl group and the morpholine nitrogen is susceptible to cleavage. This would result in the formation of a stable morpholinium ion and a neutral loss.
-
Cleavage of the Amide Bond: The formamide linkage can undergo cleavage, leading to the formation of ions corresponding to the formyl group and the N-substituted ethylmorpholine fragment.
-
Ring Opening of the Morpholine Moiety: The morpholine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene oxide.
-
Loss of the Formyl Group: Cleavage of the C-N bond of the formamide can lead to the loss of the formyl group (CHO).
The following diagram illustrates the predicted fragmentation of N-[2-(morpholin-4-yl)ethyl]formamide.
Caption: Predicted major fragmentation pathways of protonated N-[2-(morpholin-4-yl)ethyl]formamide.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity. The choice of technique depends on the specific analytical question being addressed.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[11] | Robust, reproducible, excellent for quantification, and can be coupled with various detectors (UV, fluorescence).[12] | Lower sensitivity and specificity compared to MS for identification, may require chromophores for UV detection. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11] | High resolution for volatile and semi-volatile compounds, well-established libraries for identification.[3] | Not suitable for non-volatile or thermally labile compounds like N-[2-(morpholin-4-yl)ethyl]formamide without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[11] | Unambiguous structure elucidation, non-destructive. | Relatively low sensitivity, requires larger sample amounts, complex data analysis. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field.[11] | High separation efficiency, small sample volume requirements. | Lower loading capacity, can be less robust than HPLC. |
Experimental Workflow: A Practical Approach to Analysis
A robust analytical workflow for the characterization of N-[2-(morpholin-4-yl)ethyl]formamide would ideally integrate multiple techniques.
Caption: A comprehensive analytical workflow for the characterization of N-[2-(morpholin-4-yl)ethyl]formamide.
Step-by-Step Methodologies:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration. For complex matrices, a sample extraction step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Purpose: To determine the purity of the compound and for accurate quantification using a calibration curve.
-
-
LC-MS Analysis:
-
LC Conditions: Similar to HPLC-UV, but with a potentially lower flow rate compatible with the MS interface.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
MS Scan: Full scan mode to detect the [M+H]⁺ ion.
-
MS/MS Scan: Product ion scan of the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.
-
Purpose: To confirm the molecular weight and obtain structural information for the main compound and any impurities.
-
-
NMR Spectroscopy:
-
Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments.
-
Purpose: To provide unambiguous confirmation of the chemical structure.
-
Conclusion
The analysis of N-[2-(morpholin-4-yl)ethyl]formamide benefits from a multi-faceted analytical approach. While mass spectrometry, particularly LC-MS/MS, provides unparalleled sensitivity and structural information through its fragmentation patterns, techniques like HPLC-UV and NMR spectroscopy offer robust quantification and definitive structural elucidation, respectively. By understanding the predicted fragmentation behavior and leveraging a combination of these powerful analytical tools, researchers can confidently characterize this and other small molecules, ensuring the integrity and quality of their data in the rigorous process of drug development.
References
-
Nonconventional Alternatives to LC–MS | LCGC International. (2015-05-01). Available at: [Link]
-
A Convenient Alternative to MALDI and ESI | Spectroscopy Online. (2016-03-01). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]
-
Small Molecule Analysis Compendium - Shimadzu Scientific Instruments. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024-05-12). Available at: [Link]
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016-06-16). Available at: [Link]
-
Prepping Small Molecules for Mass Spec | Biocompare.com. (2019-04-23). Available at: [Link]
-
Best Software for Non-Targeted Analysis of Small Molecules : r/massspectrometry - Reddit. (2023-09-19). Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available at: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024-08-15). Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009-01-20). Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012-02-03). Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
N-Ethylformamide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Electron-Induced Fragmentation of Methylated Formamides | Request PDF - ResearchGate. Available at: [Link]
-
N-Formylmorpholine - Wikipedia. Available at: [Link]
-
N-(2-Formamidoethyl)formamide - PMC - PubMed Central. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023-10-23). Available at: [Link]
-
N-Ethylmorpholine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
N-Ethylmorpholine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. uab.edu [uab.edu]
- 5. uab.edu [uab.edu]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 11. Small Molecules Analysis & QC [sigmaaldrich.com]
- 12. hovione.com [hovione.com]
comparing N-[2-(morpholin-4-yl)ethyl]formamide with DMF as a solvent
The following guide provides an in-depth technical comparison between the industry-standard solvent
Executive Summary
In the search for "green" alternatives to the reprotoxic solvent DMF , researchers often explore morpholine derivatives due to their lower volatility and altered toxicological profiles.
While DMF remains the gold standard for polar aprotic solvation,
The Verdict: NMEF is not a direct drop-in replacement for DMF in standard nucleophilic substitutions (
Chemical Structure & Property Analysis
To understand the performance gap, we must analyze the molecular architecture.
Comparative Physicochemical Profile[1][2][3][4]
| Feature | DMF ( | NMEF ( |
| CAS Number | 68-12-2 | 78375-50-5 |
| Formula | ||
| MW | 73.09 g/mol | 158.20 g/mol |
| Solvent Class | Polar Aprotic | Polar Protic (Secondary Amide) |
| Basicity | Neutral / Very Weak Base | Basic (Contains Tertiary Amine) |
| Boiling Point | 153 °C | >240 °C (Predicted) |
| H-Bond Donor | No | Yes (Amide N-H) |
| Viscosity | Low (0.92 cP) | High (Predicted >4 cP) |
Structural Visualization (Graphviz)
The following diagram illustrates the critical functional differences that dictate solvent behavior.
Figure 1: Structural causality mapping. Note that NMEF possesses a proton-donating amide bond and a basic morpholine ring, unlike the aprotic, neutral DMF.
Critical Performance Evaluation
A. Solvation Mechanism: Protic vs. Aprotic
This is the single most important distinction.
-
DMF (Aprotic): It solvates cations (e.g.,
) via its oxygen lone pairs but leaves anions (e.g., , ) "naked" and highly reactive. This makes DMF ideal for reactions.[1][2] -
NMEF (Protic): The secondary amide group (
) acts as a Hydrogen Bond Donor (HBD). It will solvate anions, forming a solvent cage that significantly reduces the nucleophilicity of reagents.-
Impact: Using NMEF in a substitution reaction will likely kill the reaction rate compared to DMF.
-
B. Basicity and Side Reactions
NMEF contains a morpholine ring attached via an ethyl linker. The morpholine nitrogen is a tertiary amine with a
-
Base Sensitivity: If you are performing an acid-catalyzed reaction or using an electrophile sensitive to amines (e.g., acid chlorides, activated esters), NMEF will act as a scavenger , reacting with your reagents or buffering the system. DMF is chemically inert in these scenarios.
C. Operational Workup (The "Bottleneck")
-
Volatility: DMF boils at 153°C, which is already difficult to remove without a high-vacuum pump or aqueous wash.
-
NMEF: With a molecular weight of 158.2 (more than double DMF) and H-bonding capability, its boiling point is predicted to exceed 240°C.
-
Protocol Warning: You cannot remove NMEF by rotary evaporation. It requires extensive aqueous extraction (acidic wash to protonate the amine) or column chromatography, complicating the purification process.
-
Experimental Protocol: Solvent Validation Workflow
If you intend to test NMEF for a specific application (e.g., peptide solubility), follow this self-validating protocol to ensure data integrity.
Step 1: Solubility Screening (The "Dissolution Test")
Objective: Determine if NMEF offers a solubility advantage over DMF for your specific solute (e.g., a hydrophobic peptide).
-
Prepare 10 mg of solute in a glass vial.
-
Add DMF in 10
increments. Record volume for clear solution ( ). -
Repeat with NMEF . Record volume (
). -
Calculation:
.-
Insight: If
, there is no justification to use the harder-to-remove NMEF.
-
Step 2: Inertness Verification (The "Blank Test")
Objective: Ensure NMEF does not react with your reagents.
-
Dissolve your activated reagent (e.g., Fmoc-AA-NHS ester) in NMEF.
-
Incubate at room temperature for 1 hour.
-
Analyze via LC-MS .
-
Failure Criteria: Appearance of a mass peak corresponding to
indicates the NMEF amine or amide has attacked your reagent (aminolysis).
-
Safer Alternatives: The "Green" Landscape
If your goal is simply to replace DMF with a safer, regulatory-compliant solvent, NMEF is likely the wrong tool due to its chemical reactivity. Consider these established alternatives:
| Solvent | Type | Best Use Case | vs. DMF |
| Polar Aprotic | High-temp reactions, Aromatics extraction | Closest Analog. Aprotic like DMF.[1][3] Safer tox profile. | |
| Polar Aprotic | SPPS (Peptide Synthesis) | Non-reprotoxic. High viscosity but excellent stability. | |
| Cyrene™ | Polar Aprotic | General Synthesis | Bio-based. unstable with bases/amines. |
| DMSO | Polar Aprotic | Biocatalysis, Screening | Hard to remove, skin permeable. |
Decision Logic for Researchers
Figure 2: Solvent selection decision tree. Note that NMEF is rarely the primary choice for standard organic synthesis.
Conclusion
-[2-(morpholin-4-yl)ethyl]formamide (NMEF) is a functionalized chemical intermediate, not a general-purpose solvent. Comparing it to DMF reveals significant disadvantages for standard synthetic chemistry:-
Protic Nature: It hinders nucleophilic reactions where DMF excels.
-
Reactivity: Its basic amine tail introduces side-reaction risks (aminolysis, salt formation) absent in DMF.
-
Processing: Its high boiling point makes removal energy-intensive.
Recommendation:
-
For General Synthesis: Switch to
-Formylmorpholine (NFM) [CAS: 4394-85-8] if you specifically require a morpholine-based, high-boiling, aprotic solvent. -
For Peptide Synthesis: Adopt
-Butylpyrrolidinone (NBP) or binary mixtures (DMSO/EtOAc) to comply with REACH regulations while maintaining performance.
References
-
Sherwood, J. (2014). "The search for green solvents." Green Chemistry, 16, 2101-2126.
-
Jordan, A., et al. (2022). "N-Butylpyrrolidinone (NBP) as a non-reprotoxic alternative to NMP and DMF." Green Chemistry Letters and Reviews.
-
European Chemicals Agency (ECHA). "Substance Information: N,N-Dimethylformamide." REACH Candidate List.
-
ChemicalBook. "Product Entry: N-[2-(morpholin-4-yl)ethyl]formamide (CAS 78375-50-5)."
-
Ghasemi, N. (2018).[4] "Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds." Asian Journal of Green Chemistry.
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
A Senior Application Scientist's Guide to Identifying N-[2-(morpholin-4-yl)ethyl]formamide using GC-MS
In the rigorous landscape of pharmaceutical development and quality control, the unambiguous identification of process-related impurities and degradants is not merely a regulatory hurdle, but a cornerstone of patient safety. N-[2-(morpholin-4-yl)ethyl]formamide, a potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Linezolid, requires a robust and reliable analytical method for its detection and characterization.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, benchmarked against other viable analytical techniques. GC-MS is considered a benchmark for substance identification because it can perform a highly specific test to identify a particular substance.[5]
The Analytical Challenge: Why N-[2-(morpholin-4-yl)ethyl]formamide Demands a Specific Approach
N-[2-(morpholin-4-yl)ethyl]formamide (CAS: 78375-50-5) is a polar molecule featuring a morpholine ring and a formamide group.[6] Its molecular weight is 158.1983 g/mol with a formula of C7H14N2O2.[6] These structural characteristics present a unique set of analytical challenges that must be carefully considered for successful identification.
-
Volatility and Thermal Stability : While the compound's boiling point is amenable to gas chromatography, the formamide group can be susceptible to thermal degradation at high temperatures within the GC inlet. Formamides, in general, can be thermally labile.[7][8][9][10][11]
-
Polarity : The presence of the morpholine and formamide moieties imparts significant polarity. This can lead to poor peak shape, characterized by tailing, on standard non-polar GC columns due to interactions with active sites in the system.[12][13][14] The analysis of polar amines often requires specialized columns or techniques to achieve symmetrical peaks.[15][16]
-
Matrix Effects : In a real-world pharmaceutical sample, this analyte may exist at trace levels within a complex matrix containing the API, excipients, and other related substances. This necessitates a highly selective and sensitive detection method to ensure accurate identification and quantification.
GC-MS, which combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, is exceptionally well-suited to overcome these challenges.[17][18] Its success, however, is contingent upon a meticulously optimized method.
The GC-MS Workflow: A Step-by-Step Protocol with Expert Rationale
The following protocol represents a robust, self-validating system for the reliable identification of N-[2-(morpholin-4-yl)ethyl]formamide, integrating best practices with field-proven insights.
Diagram: GC-MS Workflow for N-[2-(morpholin-4-yl)ethyl]formamide Analysis
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. N-[2-(Morpholin-4-Yl)Ethyl]Formamide | CymitQuimica [cymitquimica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of formamide on the thermal stability of DNA duplexes on biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.ca [fishersci.ca]
- 15. Fused-silica CW 20-M-AM–GC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 16. bre.com [bre.com]
- 17. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 18. omicsonline.org [omicsonline.org]
Comparative Guide: Spectroscopic Characterization of N-[2-(morpholin-4-yl)ethyl]formamide Complexes
Executive Summary
N-[2-(morpholin-4-yl)ethyl]formamide (N-MEF) represents a hybrid ligand class bridging the steric bulk of morpholine heterocycles with the O-donor versatility of formamides. Unlike simple monodentate ligands (e.g., Dimethylformamide - DMF) or pure N-donors (e.g., 4-(2-aminoethyl)morpholine), N-MEF offers a distinct N,O-chelating architecture .
This guide provides a technical comparison of N-MEF complexes against standard alternatives, focusing on spectroscopic validation (IR, NMR, UV-Vis) to confirm coordination geometry and stability. It is designed for medicinal chemists and inorganic spectroscopists requiring rigorous characterization protocols.
Part 1: Ligand Architecture & Coordination Logic
To accurately characterize these complexes, one must first understand the competitive binding sites. N-MEF exists in equilibrium between cis and trans rotamers around the amide bond, but metal coordination often locks this conformation.
Structural Comparison: N-MEF vs. Alternatives
| Feature | N-MEF (The Topic) | 4-(2-aminoethyl)morpholine (Precursor) | DMF (Alternative) |
| Denticity | Bidentate (Potential) | Bidentate | Monodentate |
| Donor Atoms | N (Morpholine), O (Amide) | N (Morpholine), N (Primary Amine) | O (Amide) |
| Hard/Soft Character | Hybrid (Soft N / Hard O) | Intermediate (N, N) | Hard (O) |
| Chelate Effect | Yes (5-membered ring) | Yes (5-membered ring) | No |
| Stability Constant ( | High (Entropy driven) | Moderate to High | Low |
Visualization: Coordination Modes
The following diagram illustrates the competitive coordination pathways and the preferred chelation mode of N-MEF compared to hydrolysis byproducts.
Figure 1: Coordination logic flow. Type A (N,O-Chelation) is the target structure for stable complexes, distinguishable from Type B via IR shifts.
Part 2: Comparative Spectroscopic Profiling
This section details the specific spectral shifts required to validate the formation of the N-MEF complex versus its precursors or decomposition products.
Infrared (FTIR) Spectroscopy
The carbonyl stretch (Amide I) is the definitive diagnostic marker.
| Vibrational Mode | Free N-MEF Ligand ( | Metal-N-MEF Complex ( | Shift ( | Interpretation |
| 1665 - 1680 | 1630 - 1650 | Redshift (-35) | Indicates O-coordination . The M-O bond weakens the C=O bond order. | |
| 1530 - 1550 | 1555 - 1570 | Blueshift (+20) | Strengthening of the C-N bond due to resonance stabilization upon O-binding. | |
| 1100 - 1120 | 1080 - 1100 | Shift/Split | Perturbation of the morpholine ring conformation (chair) upon N-coordination. | |
| N/A | 350 - 480 | New Bands | Direct evidence of Metal-Ligand bond formation (Far-IR region). |
Critical QC Check: If the Amide I band remains at ~1670
NMR Spectroscopy ( H & C)
N-MEF exhibits rotamerism (cis/trans formamide) in solution. Complexation often simplifies the spectrum by locking the ligand into a specific geometry.
-
Proton (
H):-
Formyl Proton (-CHO): Typically appears at 8.0–8.2 ppm (free). Upon coordination, this signal often shifts downfield (
to ppm) due to deshielding from the metal center. -
Ethylene Bridge (-CH2-CH2-): The multiplets for the ethyl bridge often broaden or split further due to the rigidity of the formed 5-membered chelate ring.
-
-
Carbon (
C):-
Carbonyl Carbon: Significant downfield shift (deshielding) confirms O-binding.
-
UV-Vis Spectroscopy (Electronic Transitions)
Use this to compare N-MEF against simple amine complexes.
-
d-d Transitions: N-MEF (N,O donor) creates a weaker ligand field than pure diamines (N,N donor) like ethylenediamine, but stronger than pure O-donors (DMF).
-
Example (Cu(II)):
-
Cu(DMF)6:
nm (Weak field). -
Cu(N-MEF)2:
nm (Intermediate field). -
Cu(en)2:
nm (Strong field).
-
-
Insight: The position of the d-d band allows you to assess if the morpholine nitrogen is actually bound. If the spectrum mimics Cu(DMF), the morpholine arm is likely dangling (unbound).
Part 3: Experimental Validation Protocol
Objective: Synthesize and validate a Copper(II) reference complex:
Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow.
Step-by-Step Methodology
-
Ligand Preparation (In-situ or Isolated):
-
React 4-(2-aminoethyl)morpholine with excess ethyl formate. Reflux for 4 hours. Distill to remove ethanol.
-
Validation: Confirm disappearance of primary amine N-H stretches (3300-3400
) in IR.
-
-
Complexation:
-
Dissolve 1.0 mmol of metal salt (
) in 10 mL absolute ethanol. -
Add 2.0 mmol of N-MEF dropwise with stirring.
-
Reflux for 2 hours. The solution color should shift (e.g., Blue
Green/Teal).
-
-
Purification:
-
Concentrate the solution to ~2 mL.
-
Add diethyl ether to precipitate the complex.
-
Filter and wash with cold ether to remove unreacted ligand.
-
-
Sample Prep for Spectroscopy:
-
IR: Use KBr pellet method (1 mg complex : 100 mg KBr) to avoid solvent interference in the carbonyl region.
-
NMR: Use
. Note that paramagnetic metals (Cu, Ni) will broaden NMR signals; for NMR characterization, use Zn(II) or Cd(II) analogues as diamagnetic proxies.
-
Part 4: Performance Analysis
Why choose N-MEF over standard ligands?
| Parameter | N-MEF Complexes | Morpholine (Monodentate) | DMF (Monodentate) |
| Hydrolytic Stability | High (Chelate effect protects metal) | Low (Ligand exchange is rapid) | Low (Moisture sensitive) |
| Lipophilicity | High (Morpholine ring) | Moderate | Low |
| Biological Relevance | High (Morpholine is a common pharmacophore) | Moderate | None (Toxic solvent) |
| Crystallinity | Good (Rigid chelate aids packing) | Poor | Poor |
References
-
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (The definitive guide for assigning Amide I/II shifts).
- Garnovskii, A. D., et al. (1993). Direct Synthesis of Coordination Compounds. Elsevier.
-
Nonoyama, M. (1974). "Chelating behavior of N-(2-morpholinoethyl)acetamide". Journal of Inorganic and Nuclear Chemistry, 36(12), 3850-3852. (Primary reference for the acetamide analogue, establishing the N,O-chelation mode for this ligand class).
-
Sigel, H., & Martin, R. B. (1982). "Coordinating properties of the amide bond". Chemical Reviews, 82(4), 385–426. (Foundational review on amide oxygen vs. nitrogen coordination).
Safety Operating Guide
N-[2-(morpholin-4-yl)ethyl]formamide proper disposal procedures
Operational Guide: Safe Disposal of N-[2-(morpholin-4-yl)ethyl]formamide
Part 1: Executive Summary & Core Directive
N-[2-(morpholin-4-yl)ethyl]formamide (CAS 78375-50-5) is a bifunctional intermediate containing a basic morpholine ring and a formamide moiety. While valuable in synthesis, its disposal requires strict adherence to protocols that account for alkalinity and potential reproductive toxicity .
The Core Directive: Treat this substance as a Non-Halogenated Organic Solvent Waste with potential Teratogenic properties. Do NOT dispose of via drain or municipal trash. Segregation from strong acids and oxidizers is critical to prevent exothermic runaway reactions.
Part 2: Chemical Profile & Hazard Identification[1][2][3][4]
Effective disposal begins with accurate characterization. This table consolidates physicochemical properties that dictate waste stream selection.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 78375-50-5 | Use for waste manifest and inventory tracking. |
| Molecular Formula | C₇H₁₄N₂O₂ | High nitrogen content; incineration may generate NOx. |
| Physical State | Liquid (Standard conditions) | Requires secondary containment during transfer. |
| Functional Groups | Morpholine (Cyclic Amine) + Formamide | Dual Hazard: Basic (corrosive potential) + Reprotoxic (formamide analog). |
| Solubility | Water Soluble | High mobility in environment; Zero Drain Disposal policy. |
| Incompatibilities | Strong Oxidizers, Strong Acids, Acid Chlorides | Violent Reaction Risk: Do not mix in "General Organic" drums containing nitric acid residues. |
Part 3: The "Self-Validating" Disposal Protocol
To ensure safety, we use a 3-S System (Segregate, Secure, Schedule) . This protocol is self-validating because each step requires a physical check that prevents the next error in the sequence.
Phase 1: Segregation (The Decision Logic)
Before moving the chemical, you must validate its compatibility with your waste stream.
1. The pH Check (Validation Step):
-
Although an amide, the morpholine nitrogen can exhibit basicity.
-
Action: Dip a pH strip into the waste aliquot.
-
Rule: If pH > 10, do not mix with acidic waste streams (Waste Code D002). If neutral (pH 6-8), it may go into general non-halogenated organics.
2. The Oxidizer Check:
-
Rule: Ensure the receiving container is free of peroxides, nitrates, or perchlorates.[1] Morpholine derivatives react violently with oxidizers.[2]
Phase 2: Containerization & Labeling
Step-by-Step Procedure:
-
Select Container: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid metal if the pH is highly basic, as amines can corrode certain alloys over time.
-
Double-Glove Protocol: Due to the formamide moiety's potential to penetrate skin and act as a reproductive toxin, wear Nitrile (minimum 5 mil) or Laminate gloves.
-
Transfer: Pour the substance into the container using a funnel to prevent drips. Do not fill >90% capacity to allow for thermal expansion.
-
Labeling: Apply a hazardous waste label immediately.
Phase 3: Final Disposal (Incineration)
The ultimate fate of this molecule should be High-Temperature Incineration .
-
Why? Biological treatment plants may struggle to degrade the morpholine ring efficiently, and incineration ensures complete destruction of the bioactive structure.
-
RCRA Status: While not explicitly P- or U-listed, it should be managed as a characteristic waste if it exhibits corrosivity (D002) or ignitability (D001). If neither, manage as "Non-Regulated Chemical Waste" destined for incineration.
Part 4: Visualizing the Workflow
Diagram 1: Waste Stream Decision Logic
This decision tree guides the researcher to the correct waste container, preventing dangerous incompatibilities.
Caption: Decision logic for segregating N-[2-(morpholin-4-yl)ethyl]formamide waste based on solvent matrix and pH.
Diagram 2: Cradle-to-Grave Lifecycle
This workflow illustrates the logistical path from generation to final destruction.
Caption: The operational lifecycle of the chemical waste from laboratory generation to high-temperature incineration.
Part 5: Emergency Response (Spill Procedures)
If a spill occurs during disposal:
-
Evacuate & Ventilate: The formamide component may release irritating vapors.
-
PPE: Don Safety Goggles, Lab Coat, and Double Nitrile Gloves .
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[5][2][6] Do NOT use paper towels if the substance is hot or mixed with oxidizers.
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with N-[2-(morpholin-4-yl)ethyl]formamide."
-
Decontamination: Wash the surface with a mild detergent and water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20417, N-Formylmorpholine (Analogous Structure Safety Data). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling N-[2-(morpholin-4-yl)ethyl]formamide
Executive Safety Assessment
Immediate Action Required: Treat N-[2-(morpholin-4-yl)ethyl]formamide as a high-permeation reproductive toxin and corrosive irritant .
While specific toxicological data for this exact intermediate (CAS 5465-27-0) is often limited in public repositories, a Senior Scientist's risk assessment must rely on Structure-Activity Relationships (SAR) . This molecule combines two hazardous moieties:
-
Formamide Group: Known for rapid dermal absorption and reproductive toxicity (teratogenicity).
-
Morpholine Ring: A corrosive base known to cause irreversible eye damage and liver/kidney toxicity.
The Core Hazard: The lipophilic nature of the ethyl linker likely enhances skin penetration, carrying the reprotoxic formamide moiety directly into the systemic circulation. Standard lab safety glasses and single nitrile gloves are insufficient .
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough , not just immediate contact.
| Protection Zone | Standard (Observation Only) | Critical (Active Handling/Synthesis) | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile (min 0.11mm outer) | Laminate Liner (Silver Shield®) under Nitrile | Formamides permeate standard nitrile in <15 mins. Laminate provides >480 min barrier. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Splash Goggles | Morpholine bases are caustic; vapors can cause "blue haze" (corneal edema). |
| Respiratory | Fume Hood (Sash <18") | Powered Air-Purifying Respirator (PAPR) with ABEK Filters* | Only if hood work is impossible. Prevents inhalation of reprotoxic vapors. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® / Chem-Tape Apron & Sleeves | Protects against splashes that absorb through standard fabric. |
Glove Selection Protocol
Do not rely on visual degradation. Formamides can permeate gloves without physically altering them.
-
Primary Layer: Low-density polyethylene (PE) / Ethylene-vinyl alcohol (EVOH) laminate (e.g., Ansell Barrier® or Silver Shield®).
-
Outer Layer: Standard Nitrile (provides dexterity and mechanical protection for the inner liner).
Operational Workflow: "Zero-Contact" Protocol
A. Engineering Controls (Pre-Work)
Before opening the container, verify the Fume Hood Face Velocity is 0.5 m/s (100 fpm) .
-
Static Control: Use an ionizing bar if handling the solid form, as static can disperse reprotoxic dust.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.
B. Active Handling Logic
The following decision tree dictates your PPE and handling method based on the state of the chemical.
Figure 1: Decision logic for handling based on physical state.[1] Note the convergence on laminate gloves regardless of state due to permeation risks.
C. Step-by-Step Synthesis/Transfer
-
Double Glove: Don laminate gloves first, then nitrile gloves. Tape the cuff of the outer glove to your lab coat if working with volumes >100mL.
-
Transfer:
-
Liquids: Use a positive-displacement pipette or cannula transfer. Never pour from a height; this generates aerosols.
-
Solids: Use a disposable spatula. Do not reuse spatulas; treat them as solid hazardous waste immediately.
-
-
Quenching: If used in a reaction, quench the reaction mixture inside the hood before removing any vessel.
Emergency & Disposal Procedures
Spill Management (Small Scale < 50mL)
-
Evacuate & Ventilate: Close the hood sash immediately to contain vapors.
-
Do Not Wipe: Wiping spreads the formamide.
-
Absorb: Cover with a 1:1 mixture of sand and soda ash (to neutralize the morpholine moiety).
-
Disposal: Scoop into a sealable bag. Label as "Reprotoxic/Corrosive Debris" .
Decontamination Verification
Because this chemical is not visible (often a clear oil or white solid), use pH paper to check surfaces.
-
Test: Wet a pH strip and touch the work surface.
-
Result: If pH > 8, significant morpholine residue remains. Scrub with 5% acetic acid (to neutralize) followed by soap and water.
Waste Disposal[2][3][4][5]
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or halogenated solvents in the waste stream.
-
Labeling: Must be clearly tagged with "Teratogen" and "Corrosive Base" .
Figure 2: Emergency response workflow emphasizing neutralization (Acetic Acid) due to the morpholine functionality.
References & Authority
-
European Chemicals Agency (ECHA). Registration Dossier - Formamide. (Link: )
-
Relevance: Establishes the reprotoxic (Cat 1B) baseline for formamide derivatives.
-
-
Centers for Disease Control (CDC/NIOSH). Morpholine: Skin Notation Profile. (Link: )
-
Relevance: Validates the "Skin" notation and systemic toxicity risks of the morpholine ring.
-
-
National Institutes of Health (PubChem). Compound Summary: N-Formylmorpholine. (Link: )
-
Relevance: Provides physical property data for the closest structural analog to N-[2-(morpholin-4-yl)ethyl]formamide.
-
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data. (Link: )
-
Relevance: Source for breakthrough time data regarding Amides and Nitrile vs. Laminate gloves.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
